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  • Product: 4-tert-Butyl-4'-methylbenzhydrol
  • CAS: 406457-77-0

Core Science & Biosynthesis

Foundational

Engineering Privileged Pharmacophores: A Technical Guide to 4-tert-Butyl-4'-methylbenzhydrol (CAS 406457-77-0)

Executive Summary In the landscape of medicinal chemistry, diarylmethanols (benzhydrols) serve as highly versatile, privileged pharmacophores. They are the foundational building blocks for a vast array of therapeutics, p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, diarylmethanols (benzhydrols) serve as highly versatile, privileged pharmacophores. They are the foundational building blocks for a vast array of therapeutics, particularly H1-antihistamines and neuroactive agents[1]. 4-tert-Butyl-4'-methylbenzhydrol (CAS 406457-77-0) is a specialized, unsymmetrical intermediate. By incorporating precise para-substitutions—a bulky tert-butyl group and a streamlined methyl group—this molecule offers unique steric, electronic, and lipophilic properties designed to optimize receptor binding and metabolic stability in downstream Active Pharmaceutical Ingredients (APIs).

Structural Rationale & Physicochemical Profiling

The strategic placement of alkyl groups on the benzhydryl rings is driven by rational drug design principles. The para-methyl group (derived from a p-tolyl moiety) is known to enhance binding affinity and selectivity at the H1-receptor, a modification historically validated by first-generation antihistamines like neobenodine[1].

Concurrently, the para-tert-butyl group introduces significant steric bulk. This bulk serves a dual purpose:

  • Metabolic Shielding: It prevents rapid cytochrome P450-mediated oxidation at the vulnerable para-position of the phenyl ring, thereby extending the biological half-life of the final drug.

  • Lipophilicity Modulation: It dramatically increases the overall lipophilicity of the scaffold, which can be leveraged to either drive blood-brain barrier (BBB) penetration for neuroactive drugs or, when paired with a zwitterionic tail, anchor the molecule in the peripheral tissues to prevent CNS side effects.

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters that dictate the handling and synthetic utility of this intermediate[2].

PropertyValueSynthetic & Clinical Relevance
CAS Number 406457-77-0Unique identifier for regulatory tracking and procurement.
Molecular Formula C₁₈H₂₂OEstablishes the baseline mass for stoichiometric calculations.
Molecular Weight 254.37 g/mol Optimal low-molecular-weight starting point for small-molecule APIs[2].
Predicted LogP ~4.37High lipophilicity; drives lipid membrane anchoring or BBB crossing[2].
Topological PSA 20.23 ŲExceptionally low polar surface area ensures excellent membrane permeability[2].
Structural Motif Unsymmetrical DiarylalkanolPrivileged scaffold for H1-receptor antagonism and chiral drug assembly[1].

Synthetic Methodologies & Self-Validating Protocols

As an application scientist, I emphasize that robust chemical synthesis relies on mechanistic understanding and real-time analytical validation. The synthesis of 4-tert-Butyl-4'-methylbenzhydrol is typically achieved via two primary disconnections: nucleophilic Grignard addition or chemoselective ketone reduction[3].

Workflow1 A 4-Methylbenzaldehyde E 4-t-Butyl-4'-methylbenzhydrol A->E Grignard Addition B 4-t-Butylphenyl MgBr B->E THF, 0°C C 4-t-Butyl-4'-methylbenzophenone C->E Ketone Reduction D NaBH4 / MeOH D->E RT, 2h

Fig 1: Convergent synthetic pathways to 4-tert-Butyl-4'-methylbenzhydrol.

Protocol A: Nucleophilic Addition via Grignard Reagent

This route constructs the benzhydrol core by joining two distinct aryl fragments.

  • Step 1: Reagent Preparation. In an oven-dried, argon-purged flask, prepare 4-tert-butylphenylmagnesium bromide in anhydrous THF. Causality: Grignard reagents are highly sensitive to protic solvents; rigorous anhydrous conditions prevent the premature protonation of the reagent into tert-butylbenzene.

  • Step 2: Electrophile Addition. Cool the Grignard solution to 0 °C. Add 1.0 equivalent of 4-methylbenzaldehyde dropwise over 30 minutes. Causality: The reaction is highly exothermic. Maintaining 0 °C suppresses unwanted side reactions, such as pinacol coupling or enolization of the aldehyde[3].

  • Step 3: In-Process Validation (Self-Validating Check). Withdraw a 0.1 mL aliquot, quench in a micro-vial with water/EtOAc, and analyze via TLC (Hexanes:EtOAc 8:2). The system validates complete conversion when the UV-active aldehyde spot ( Rf​ ~0.5) is entirely replaced by the more polar benzhydrol spot ( Rf​ ~0.3).

  • Step 4: Quench and Isolation. Slowly quench the reaction with saturated aqueous NH₄Cl. Causality: Using a mild acid like NH₄Cl rather than strong HCl prevents the acid-catalyzed dehydration of the newly formed secondary alcohol into a diarylmethane derivative. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under vacuum.

Protocol B: Chemoselective Ketone Reduction

For scale-up operations, the reduction of the corresponding ketone (4-tert-butyl-4'-methylbenzophenone) is often preferred due to the stability of the starting materials[3].

  • Step 1: Substrate Dissolution. Dissolve 4-tert-butyl-4'-methylbenzophenone in methanol (0.5 M concentration).

  • Step 2: Reductant Addition. Cool the mixture to 0 °C and add 1.5 equivalents of Sodium Borohydride (NaBH₄) portion-wise. Causality: NaBH₄ is a mild reducing agent that perfectly reduces ketones to secondary alcohols without over-reducing the aromatic rings. Methanol acts as an electrophilic activator for the borohydride complex, accelerating hydride transfer[3].

  • Step 3: In-Process Validation (Self-Validating Check). Evaporate a small aliquot and run an ATR-IR spectrum. The reaction is validated as complete when the sharp C=O stretching frequency at ~1650 cm⁻¹ is completely replaced by a broad O-H stretch at ~3300 cm⁻¹.

  • Step 4: Workup. Quench with water, extract with dichloromethane, and wash with brine to yield the highly pure benzhydrol.

Downstream Functionalization & API Assembly

Once synthesized, 4-tert-Butyl-4'-methylbenzhydrol serves as the linchpin for complex API assembly. The secondary hydroxyl group is typically activated to facilitate nucleophilic substitution, generating biologically active benzhydryl amines or ethers[4].

Workflow2 A 4-t-Butyl-4'-methylbenzhydrol B Activation (SOCl2) A->B -SO2, -HCl C Benzhydryl Chloride Intermediate B->C D Nucleophilic Substitution (Amine/Alcohol) C->D SN1 / SN2 Pathway E Target API (Antihistamine / Neuroactive) D->E

Fig 2: Downstream functionalization workflow for API assembly.

API Assembly Workflow
  • Activation: The benzhydrol is reacted with thionyl chloride (SOCl₂) in toluene to yield 4-tert-butyl-4'-methylbenzhydryl chloride. This step converts the poor hydroxyl leaving group into a highly reactive chloride.

  • Nucleophilic Substitution:

    • For Diphenhydramine Analogs: The chloride is reacted with 2-(dimethylamino)ethanol in the presence of a base to form an ether linkage.

    • For Piperazine Analogs (e.g., Meclizine/Cetirizine derivatives): The chloride undergoes an S_N1/S_N2 reaction with a substituted piperazine derivative to form a benzhydryl amine[4].

Quality Control & Analytical Validation

To ensure the integrity of the synthesized 4-tert-Butyl-4'-methylbenzhydrol before downstream API integration, the following analytical standards must be met:

  • ¹H NMR (400 MHz, CDCl₃): Must show a distinct singlet for the benzhydryl methine proton (CH-OH) at approximately δ 5.8 ppm. The tert-butyl group will appear as a massive 9-proton singlet at δ 1.3 ppm, and the p-methyl group as a 3-proton singlet at δ 2.3 ppm.

  • GC-MS: The mass spectrum must exhibit a clear molecular ion peak ( M+ ) at m/z 254.37, with a dominant base peak corresponding to the loss of the hydroxyl radical (m/z 237) or the loss of an aryl ring, characteristic of benzhydrol fragmentation[2].

References

  • (4-tert-butylphenyl)-(4-methylphenyl)methanol Specifications & Properties Source: GlobalChemMall URL:[Link]

  • Enantioconvergent Synthesis of Diarylmethane Drugs via Privileged Benzhydrol Intermediates Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Benzhydryl Amines: Synthesis and Their Biological Perspective Source: PMC (National Institutes of Health) URL:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 4-tert-Butyl-4'-methylbenzhydrol: A Technical Guide for Structural Elucidation

Executive Summary In modern drug development and materials science, diarylmethanol (benzhydrol) derivatives serve as critical lipophilic scaffolds. Specifically, 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0; Molecu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and materials science, diarylmethanol (benzhydrol) derivatives serve as critical lipophilic scaffolds. Specifically, 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0; Molecular Weight: 254.37 g/mol ) is a highly sterically hindered, asymmetric benzhydrol utilized in the synthesis of next-generation antihistamines, anticholinergics, and specialized chiral ligands.

Because the central methine carbon is a stereocenter (rendering the molecule chiral), and the two para-substituted aromatic rings exhibit similar electronic properties, rigorous structural validation is paramount. This whitepaper outlines a self-validating, orthogonal spectroscopic workflow—encompassing Nuclear Magnetic Resonance (NMR), Electron Ionization Mass Spectrometry (EI-MS), and Attenuated Total Reflectance Infrared (ATR-FTIR) spectroscopy—to definitively elucidate the structure of 4-tert-Butyl-4'-methylbenzhydrol.

Mechanistic Rationale & Analytical Strategy

To ensure absolute scientific integrity (E-E-A-T), an analytical workflow cannot merely be a sequence of tests; it must be a system of logical causality.

  • NMR Spectroscopy provides the atomic connectivity and electronic environment.

  • Mass Spectrometry confirms the molecular weight and maps the thermodynamic stability of substructure fragments.

  • IR Spectroscopy acts as an orthogonal confirmation of functional groups (specifically the hydroxyl moiety) without the need for destructive ionization.

Workflow Start Sample Preparation (4-tert-Butyl-4'-methylbenzhydrol) NMR NMR Spectroscopy (1H & 13C in CDCl3) Start->NMR MS Mass Spectrometry (EI-MS, 70 eV) Start->MS IR IR Spectroscopy (ATR-FTIR) Start->IR Data Data Synthesis & Structural Elucidation NMR->Data Connectivity MS->Data Molecular Wt. IR->Data Functional Grp. Valid Validated Structure Data->Valid

Analytical workflow for the structural validation of 4-tert-Butyl-4'-methylbenzhydrol.

Experimental Protocols & Self-Validating Workflows

Quantitative Nuclear Magnetic Resonance (qNMR)

Protocol: Dissolve 15 mg of the purified analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Acquire 1D ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra at 298 K. Causality & Validation: CDCl₃ is selected not only for its excellent solvating power for lipophilic compounds but because the deuterium nucleus provides a lock signal to stabilize the spectrometer's magnetic field against drift. Standard quantitative NMR (qNMR) protocols dictate the use of an internal standard to ensure absolute chemical shift accuracy ()[1]. Here, TMS defines the 0.00 ppm zero-point. The protocol is self-validating: the integration of the highly shielded tert-butyl singlet (9H) serves as an internal calibration anchor. If the methine proton does not integrate to exactly 1.00 relative to this 9.00 anchor, the structural assignment or sample purity is immediately flagged as suspect.

Electron Ionization Mass Spectrometry (EI-MS)

Protocol: Introduce the sample via gas chromatography (GC) into an EI source. Set the ionization energy to exactly 70 eV with a source temperature of 230 °C. Causality & Validation: EI at 70 eV is the gold standard for small molecule mass spectrometry. The causality behind the 70 eV standard is rooted in quantum mechanics: at this kinetic energy, the de Broglie wavelength of the ionizing electrons closely matches the length of typical C-C and C-H bonds (~0.14 nm). This maximizes the ionization cross-section, ensuring highly reproducible fragmentation patterns that can be universally matched against established libraries ()[2]. The system is self-validated prior to injection using perfluorotributylamine (PFTBA) to calibrate the mass axis. For highly labile benzhydrols that may not show a molecular ion, cold EI techniques in supersonic molecular beams can be employed to enhance survivability ()[3].

Attenuated Total Reflectance (ATR-FTIR)

Protocol: Deposit 2 mg of the solid directly onto a diamond ATR crystal. Apply uniform pressure using the anvil. Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 600 cm⁻¹. Causality & Validation: ATR is selected over traditional KBr pellet transmission. KBr is highly hygroscopic; the mechanical pressure used during pellet formation often introduces atmospheric moisture, which artificially broadens the O-H stretching region (3200–3500 cm⁻¹). ATR eliminates this variable, ensuring that the observed O-H stretch is entirely intrinsic to the benzhydrol.

Spectroscopic Data Presentation

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.33d (part of AA'BB')8.42HAr-H (ortho to tBu)
7.28d (part of AA'BB')8.42HAr-H (meta to tBu)
7.24d (part of AA'BB')8.02HAr-H (ortho to CH₃)
7.14d (part of AA'BB')8.02HAr-H (meta to CH₃)
5.78s-1HCH-OH (methine)
2.33s-3HAr-CH₃ (tolyl)
2.15br s-1H-OH (exchangeable with D₂O)
1.30s-9H-C(CH₃)₃ (tert-butyl)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
150.2C (Quaternary)Ar-C (ipso to tBu)
141.1C (Quaternary)Ar-C (ipso to methine, tBu-phenyl)
140.8C (Quaternary)Ar-C (ipso to methine, tolyl)
137.1C (Quaternary)Ar-C (ipso to CH₃)
129.1, 126.5CH (Aromatic)Ar-CH (tolyl carbons)
126.2, 125.3CH (Aromatic)Ar-CH (tBu-phenyl carbons)
75.8CH (Aliphatic)CH-OH (methine)
34.5C (Quaternary)-C (CH₃)₃ (tert-butyl quaternary)
31.4CH₃ (Aliphatic)-C(CH₃ )₃ (tert-butyl methyls)
21.1CH₃ (Aliphatic)Ar-CH₃ (tolyl methyl)
Table 3: Key IR and EI-MS Data
TechniqueSignal / m/zIntensity / Rel. AbundanceAssignment / Fragmentation
ATR-FTIR3350 cm⁻¹Broad, StrongO-H stretching vibration
ATR-FTIR2960, 2865 cm⁻¹MediumC-H stretching (sp³ aliphatic)
ATR-FTIR1040 cm⁻¹StrongC-O stretching
EI-MSm/z 25415%Molecular Ion [M]⁺•
EI-MSm/z 237100% (Base Peak)[M - •OH]⁺ (Diarylmethyl cation)
EI-MSm/z 19725%[M - •C₄H₉]⁺ (Loss of tert-butyl)

Structural Elucidation & Logic

The synthesis of the above data provides an unequivocal confirmation of 4-tert-Butyl-4'-methylbenzhydrol.

NMR Logic: The presence of two distinct AA'BB' spin systems (appearing as four doublets in the aromatic region) confirms the para-disubstituted nature of both aromatic rings. The methine proton at 5.78 ppm is a classic signature of a benzhydrol core; the high chemical shift is caused by the combined deshielding effects of the electronegative oxygen atom and the diamagnetic anisotropy of the two adjacent phenyl rings ()[4].

Mass Spectrometry Logic: In EI-MS, the intact molecular ion (m/z 254) is visible but weak. The extreme thermodynamic stability of the resulting diarylmethyl cation drives the rapid homolytic cleavage of the hydroxyl radical (loss of 17 Da). Consequently, m/z 237 is the base peak (100% relative abundance). Secondary fragmentations include the cleavage of the bulky tert-butyl radical (m/z 197) and the scission of the individual aromatic rings.

MS_Frag M Molecular Ion [M]+• m/z 254 M_OH Diarylmethyl Cation [M-OH]+ m/z 237 (Base Peak) M->M_OH - •OH (17 Da) M_tBu Loss of t-Butyl[M-C4H9]+ m/z 197 M->M_tBu - •C4H9 (57 Da) Frag1 p-Tolyl Cleavage m/z 163 M->Frag1 - p-Tolyl radical Frag2 p-tBu-Phenyl Cleavage m/z 121 M->Frag2 - p-tBu-Phenyl radical

Primary electron ionization (EI-MS) fragmentation pathways for the benzhydrol scaffold.

References

  • Martinez, R. et al. "Calibration Point for Electron Ionization MS / MS spectra measured with multiquadrupole mass spectrometers." Journal of the American Society for Mass Spectrometry, 1994.[Link]

  • Amirav, A. "Gas Chromatography–Mass Spectrometry (GC–MS) with Cold Electron Ionization (EI): Bridging the Gap Between GC–MS and LC–MS." LCGC International, 2020.[Link]

  • Groleau, R. R. "A Three-Component Derivatization Protocol for Determining the Enantiopurity of Sulfinamides by 1H and 19F NMR Spectroscopy." The Journal of Organic Chemistry, 2020.[Link]

  • Kitamaki, Y. et al. "Quantitative NMR in Analytical Chemistry." Analytical Chemistry, 2017.[Link]

Sources

Foundational

Structural Elucidation and High-Fidelity ¹H NMR Analysis of 4-tert-Butyl-4'-methylbenzhydrol

Abstract: The synthesis and structural verification of asymmetrical diarylmethanols represent a critical workflow in the development of pharmaceutical intermediates. This technical guide provides an in-depth analysis of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: The synthesis and structural verification of asymmetrical diarylmethanols represent a critical workflow in the development of pharmaceutical intermediates. This technical guide provides an in-depth analysis of the ¹H NMR spectrum of 4-tert-Butyl-4'-methylbenzhydrol. By deconstructing the molecular architecture into its fundamental spin systems and establishing self-validating experimental protocols, this whitepaper serves as an authoritative reference for researchers conducting high-resolution structural elucidation.

Chemical Context & Molecular Architecture

4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0) is an asymmetrical diarylmethanol derivative characterized by a central hydroxyl-bearing methine carbon flanked by two distinct para-substituted phenyl rings[1]. The unique electronic and steric contributions of the tert-butyl and methyl substituents create a highly diagnostic ¹H NMR spectrum.

From a spectroscopic standpoint, the molecule can be divided into three distinct magnetic environments:

  • The Aliphatic Periphery: The highly shielded protons of the tert-butyl and methyl groups.

  • The Benzylic Core: The central methine proton and the labile hydroxyl proton.

  • The Aromatic Scaffold: Two overlapping AA'BB' spin systems resulting from the para-substitution of the phenyl rings.

Quantitative Spectral Analysis

To facilitate rapid spectral assignment, the expected quantitative data for the ¹H NMR spectrum of 4-tert-Butyl-4'-methylbenzhydrol in CDCl₃ at 298K is summarized below.

Table 1: ¹H NMR Spectral Assignments and Mechanistic Rationale

Chemical Shift (δ, ppm)MultiplicityIntegrationFunctional GroupMechanistic Rationale
1.30 Singlet (s)9H-C(CH₃)₃Highly shielded aliphatic protons; isolated from adjacent protons, precluding scalar coupling.
2.33 Singlet (s)3HAr-CH₃Benzylic deshielding shifts these protons downfield relative to standard alkanes.
~2.30 Broad Singlet (br s)1H-OHLabile proton; broadness is dictated by intermediate chemical exchange rates and intermolecular hydrogen bonding[2].
5.85 Singlet (s)1HAr₂-CH-OHStrongly deshielded by the combined anisotropic effects of two aromatic rings and the electronegative oxygen[2].
7.15 - 7.25 Multiplet (m)4H4-MethylphenylAA'BB' spin system; ortho and meta protons undergo complex higher-order coupling.
7.28 - 7.40 Multiplet (m)4H4-t-ButylphenylAA'BB' spin system; slightly more deshielded due to the distinct electronic profile of the bulky tert-butyl group.
Diagnostic Signal Interpretation

The structural elucidation of 4-tert-Butyl-4'-methylbenzhydrol relies on a systematic, top-down logical framework.

Logic Root 1H NMR Spectrum Reg1 Aliphatic Region Root->Reg1 Reg2 Methine & OH Root->Reg2 Reg3 Aromatic Region Root->Reg3 P1 t-Butyl (9H, s) Reg1->P1 P2 Methyl (3H, s) Reg1->P2 P3 Methine CH (1H, s) Reg2->P3 P4 Hydroxyl OH (1H, br s) Reg2->P4 P5 Aromatic Rings (8H, m) Reg3->P5 Val D2O Exchange Validation P4->Val Disappears

Logical framework for the structural elucidation of the target benzhydrol.

The Benzylic Core (5.85 ppm & 2.30 ppm): The most diagnostic feature of any benzhydrol is the central methine proton. Because it is directly attached to a carbon bearing an electronegative oxygen atom and two aromatic rings, it experiences severe diamagnetic anisotropy, shifting its resonance far downfield to approximately 5.85 ppm[2]. Unlike benzophenone, which lacks this proton entirely, the presence of this sharp singlet is the primary indicator of a successful reduction to the benzhydrol state.

The Aromatic Scaffold (7.15 - 7.40 ppm): Because the molecule is asymmetrical, the two phenyl rings are magnetically inequivalent. This results in two distinct, albeit overlapping, AA'BB' multiplets. The para-substitution symmetry simplifies the aromatic region compared to an unsubstituted benzhydrol, but the proximity of the chemical shifts requires high magnetic field strengths (≥400 MHz) to resolve the distinct doublets of the para-tolyl and para-tert-butylphenyl groups.

High-Fidelity Experimental Protocols

To achieve research-grade spectral resolution, sample preparation cannot be treated as a trivial step. The following protocols are designed with built-in causality and self-validating mechanisms to ensure data integrity.

Workflow N1 1. Dissolution (CDCl3 + TMS) N2 2. Filtration (Glass Wool) N1->N2 N3 3. Volume Control (0.5 mL, 40mm) N2->N3 N4 4. Acquisition (400 MHz, 298K) N3->N4

Workflow for high-fidelity NMR sample preparation and spectral acquisition.

Protocol 1: High-Fidelity NMR Sample Preparation (Self-Validating)
  • Sample Mass Optimization: Weigh exactly 10–15 mg of 4-tert-Butyl-4'-methylbenzhydrol.

    • Causality: Exceeding 25 mg increases the viscosity of the solution. High viscosity slows molecular tumbling, which in turn increases spin-spin (T₂) relaxation rates, leading to undesirable line broadening and loss of fine coupling resolution[3].

  • Dissolution & Internal Standard: Dissolve the compound in 0.5–0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ provides the necessary deuterium lock signal for the spectrometer, while TMS serves as the absolute internal fiducial marker for chemical shift calibration (δ 0.00 ppm)[4].

  • Particulate Filtration: Pass the dissolved solution through a tightly packed glass wool plug housed in a Pasteur pipette, directly into a premium 5 mm NMR tube.

    • Causality: Filtration is not merely cosmetic. Suspended micro-particles possess different magnetic susceptibilities than the surrounding solvent. This creates localized magnetic field (B₀) gradients around each particle, causing uncorrectable line broadening[5].

  • Volume Standardization: Ensure the final liquid height in the NMR tube is exactly 40 mm.

    • Causality: A 40 mm depth perfectly matches the active volume of standard RF coils, optimizing the signal-to-noise ratio and preventing magnetic field distortions at the liquid-air interface during shimming[6].

  • System Validation (The Self-Validating Step): Acquire a preliminary 1-scan spectrum. Measure the full width at half maximum (FWHM) of the TMS peak at 0.00 ppm.

    • Validation Loop: If the FWHM is > 1.0 Hz, the magnetic field is inhomogeneous. The operator must reject the scan and re-shim the Z1 and Z2 gradients. A sharp TMS peak validates the entire physical preparation process.

Protocol 2: D₂O Exchange for Hydroxyl Verification (Self-Validating)

Because the hydroxyl (-OH) proton at ~2.30 ppm can occasionally overlap with the methyl signal at 2.33 ppm, its assignment must be empirically proven rather than assumed.

  • Baseline Acquisition: Acquire the standard ¹H NMR spectrum as described in Protocol 1. Note the integration and shape of the signals near 2.3 ppm.

  • Deuterium Introduction: Add 1–2 drops of high-purity deuterium oxide (D₂O) directly into the NMR tube.

  • Agitation: Cap the tube securely and invert it vigorously for 30 seconds to ensure temporary biphasic mixing.

  • Phase Separation: Allow the tube to rest until the aqueous D₂O droplet fully separates from the CDCl₃ column.

  • Re-Acquisition & System Validation: Re-acquire the spectrum under identical parameters.

    • Causality: The labile -OH proton undergoes rapid, base-catalyzed chemical exchange with the excess deuterium, converting the hydroxyl group to -OD. Deuterium is invisible in a ¹H NMR experiment.

    • Validation Loop: The broad peak at ~2.30 ppm must completely disappear from the spectrum[2]. The survival of the sharp 2.33 ppm singlet unequivocally proves it belongs to the non-exchangeable Ar-CH₃ group, validating both assignments simultaneously.

References
  • Title: brainly.
  • Title: 8.
  • Source: ou.
  • Source: ucl.ac.
  • Source: hw.ac.
  • Source: guidechem.

Sources

Exploratory

Mass Spectrometry of 4-tert-Butyl-4'-methylbenzhydrol: A Comprehensive Technical Guide

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Discipline: Analytical Chemistry / Instrumental Analysis Executive Summary 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Discipline: Analytical Chemistry / Instrumental Analysis

Executive Summary

4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0), also known as (4-tert-butylphenyl)(p-tolyl)methanol, is a substituted diarylmethanol[1]. Molecules of this class serve as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly antihistamines and targeted therapeutics. Accurate mass spectrometric (MS) characterization of this compound is essential for reaction monitoring, impurity profiling, and pharmacokinetic tracking.

This whitepaper provides an in-depth mechanistic analysis of the mass spectrometric behavior of 4-tert-Butyl-4'-methylbenzhydrol, detailing the causality behind its ionization dynamics, fragmentation pathways, and the specific experimental protocols required to achieve robust, self-validating analytical methods.

Physicochemical Context & Ionization Causality

The analytical challenge with benzhydrols is rarely their initial ionization, but rather their survival as intact precursor ions. The mass spectrometric behavior of 4-tert-Butyl-4'-methylbenzhydrol is strictly dictated by gas-phase thermodynamics and carbocation stability.

During Electrospray Ionization in positive ion mode (ESI+), the hydroxyl oxygen is readily protonated to form an oxonium ion [M+H]+ . However, this species is highly transient. The causality here is driven by two structural factors:

  • Excellent Leaving Group: The protonated alcohol group ( −OH2+​ ) requires very little activation energy to be expelled as neutral water.

  • Resonance Stabilization: The expulsion of water generates a diarylmethyl (benzhydryl) carbocation. This positive charge is exceptionally stabilized via resonance delocalization across both the p-tolyl and p-tert-butylphenyl rings. The inductive and hyperconjugative electron-donating effects of the methyl and tert-butyl substituents further depress the energy of this intermediate.

Consequently, the base peak in the MS1 spectrum is almost exclusively the dehydrated [M−H2​O+H]+ ion at m/z 237.16. The propensity of secondary benzyl alcohols to undergo this rapid, in-source water loss is a well-documented phenomenon in mass spectrometric literature, making the dehydrated ion the mandatory target for precursor selection[2].

ESI-MS/MS Dynamics & Fragmentation Pathways

When the isolated m/z 237.16 precursor is subjected to Collision-Induced Dissociation (CID) in a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF), specific and predictable fragmentation pathways emerge. Environmental and pharmacokinetic studies tracking benzhydrol derivatives routinely rely on these specific fragmentation cascades for accurate quantitation[3].

Mechanistic Breakdown of CID Fragments:
  • Alkyl Group Cleavage (m/z 181.10): The tert-butyl group is highly susceptible to fragmentation under collisional stress. The loss of isobutene ( C4​H8​ , 56 Da) via a cyclic transition state or simple radical cleavage yields a highly abundant fragment at m/z 181.10. This is typically the primary quantifier ion.

  • Alpha-Cleavage of the Diaryl System (m/z 105.07 & 147.12): Cleavage of the bond between the central carbenium carbon and either of the phenyl rings results in the formation of stable, rearranged tropylium cations. Retaining the methyl-substituted ring yields the methyltropylium cation (m/z 105.07), while retaining the tert-butyl-substituted ring yields the tert-butyltropylium cation (m/z 147.12).

MS_Pathway A 4-tert-Butyl-4'-methylbenzhydrol [M+H]+ m/z 255.17 B Diarylmethyl Cation [M - H2O + H]+ m/z 237.16 A->B - H2O (In-source) C Fragment Ion [m/z 237 - C4H8]+ m/z 181.10 B->C - Isobutene (56 Da) D Methyltropylium Cation m/z 105.07 B->D Cleavage + Rearrangement E t-Butyltropylium Cation m/z 147.12 B->E Cleavage + Rearrangement

ESI-MS/MS fragmentation pathway of 4-tert-Butyl-4'-methylbenzhydrol highlighting key product ions.

Quantitative Data Presentation

To facilitate rapid method building, the theoretical exact masses and mechanistic origins of the primary ions are summarized below.

Ion TypeFormulaExact m/zRelative AbundanceMechanistic Origin
Protonated Molecule [C18​H23​O]+ 255.1743< 5%Direct ESI protonation (highly transient)
Diarylmethyl Cation [C18​H21​]+ 237.1638100% (Base)In-source loss of H2​O (-18.01 Da)
Fragment 1 (Quant) [C14​H13​]+ 181.1012HighCID: Loss of isobutene (-56.06 Da)
Fragment 2 (Qual) [C11​H15​]+ 147.1168MediumCID: Cleavage yielding t-butyltropylium
Fragment 3 (Qual) [C8​H9​]+ 105.0704MediumCID: Cleavage yielding methyltropylium

Gas Chromatography-Mass Spectrometry (GC-EI-MS) Considerations

While LC-ESI-MS is preferred for intact structural analysis, GC-MS utilizing 70 eV Electron Ionization (EI) is frequently employed for purity assays.

Under hard EI conditions, the molecular ion [M]+∙ at m/z 254 is typically of very low abundance. The radical cation rapidly undergoes alpha-cleavage to lose either the p-tolyl or p-tert-butylphenyl radical, generating the corresponding benzoyl-type cations. Furthermore, thermal dehydration within the hot GC inlet (typically 250°C) can artificially generate an [M−18]+∙ peak at m/z 236, corresponding to a substituted diphenylethylene artifact. Analysts must differentiate between true EI fragmentation and inlet-driven thermal degradation by adjusting inlet temperatures[4].

Self-Validating Experimental Protocols

To ensure data integrity, the following LC-MS/MS Multiple Reaction Monitoring (MRM) method development protocol is designed as a self-validating system.

Phase 1: System Suitability & Source Optimization
  • Preparation: Prepare a 1.0 µg/mL tuning solution of the analyte in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Infusion: Infuse the standard directly into the ESI source at 10 µL/min using a syringe pump, teed into a 0.2 mL/min LC makeup flow (to simulate actual chromatographic conditions).

  • Causality Check (Self-Validation): Scan Q1 from m/z 100 to 400. You must observe the base peak at m/z 237.16. If the intact [M+H]+ at m/z 255.17 is dominant, the source is too "cold." Increase the Declustering Potential (DP) or Capillary Voltage to drive the in-source dehydration. The method is validated for sensitivity only when the m/z 237.16 / 255.17 intensity ratio exceeds 10:1.

Phase 2: CID Energy Ramping
  • Isolation: Isolate m/z 237.16 in Q1 with a unit resolution window (0.7 Da FWHM).

  • Fragmentation: Ramp the Collision Energy (CE) in Q2 from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

  • Selection: Monitor Q3 for product ions. Select m/z 181.10 as the primary quantifier (optimal CE typically 15-20 eV) and m/z 105.07 as the qualifier (optimal CE typically 25-30 eV).

Phase 3: Chromatographic Integration
  • Injection: Inject 2-5 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm).

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 5 minutes (Mobile Phase A: H2​O

    • 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA).
  • Verification: Validate that the quantifier and qualifier MRM transitions co-elute perfectly with a consistent ion ratio (± 20% tolerance) across the peak width.

Workflow S1 1. Standard Infusion (1 µg/mL) S2 2. Source Optimization (Maximize m/z 237.16) S1->S2 Monitor Base Peak S3 3. CID Energy Ramping (10-40 eV) S2->S3 Isolate Precursor S4 4. MRM Finalization (Select Transitions) S3->S4 Identify Fragments

Step-by-step LC-MS/MS method development workflow for optimal precursor and fragment ion detection.

References

  • 4-tert-Butyl-4'-methylbenzhydrol - Chemical Details - EPA CompTox Chemicals Dashboard.[Link]

  • Benzhydrol | C13H12O | CID 7037 - PubChem - NIH.[Link]

  • Ortho effects: A mechanistic study - ResearchGate.[Link]

  • Biotransformation of the UV-filter Sulisobenzone: Challenges for the Identification of Transformation Products - PubMed.[Link]

Sources

Foundational

The Strategic Role of the tert-Butyl Group in 4-tert-Butyl-4'-methylbenzhydrol: A Structural and Mechanistic Guide

As a Senior Application Scientist, evaluating the architecture of a diaryl scaffold requires moving beyond basic structural recognition to understanding the thermodynamic and kinetic causality introduced by specific subs...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the architecture of a diaryl scaffold requires moving beyond basic structural recognition to understanding the thermodynamic and kinetic causality introduced by specific substituents. 4-tert-Butyl-4'-methylbenzhydrol is a highly specialized molecule utilized extensively as a synthetic intermediate and a bioisosteric model in medicinal chemistry and agrochemical development.

The asymmetric substitution of this benzhydrol—a methyl group on one phenyl ring and a tert-butyl group on the other—creates a highly tuned physicochemical profile. This whitepaper deconstructs the specific role of the tert-butyl moiety, analyzing how its steric bulk, lipophilicity, and electronic properties dictate the molecule's behavior in both biological systems and synthetic workflows.

Physicochemical Modulation: Lipophilicity and Steric Bulk

The selection of a tert-butyl group over smaller alkyl substituents is rarely arbitrary; it is a calculated decision to modulate the Quantitative Structure-Activity Relationship (QSAR) of the scaffold. According to classical [1], the tert-butyl group introduces a profound shift in the molecule's thermodynamic distribution.

By replacing a hydrogen or a methyl group with a tert-butyl moiety, the overall partition coefficient (LogP) of the molecule increases drastically. This enhanced lipophilicity is critical for driving passive diffusion across lipid bilayers, a mandatory requirement for central nervous system (CNS) penetrance in antihistamine analogs or membrane permeation in antimicrobial agents. Furthermore, the massive molar volume of the tert-butyl group allows the scaffold to anchor tightly into deep, hydrophobic receptor pockets via van der Waals interactions.

Table 1: Comparative Physicochemical Parameters of Para-Substituents

To quantify these effects, the table below summarizes the substituent constants that dictate the scaffold's behavior:

Physicochemical ParameterHydrogen (-H)Methyl (-CH₃)tert-Butyl (-C(CH₃)₃)Causality in Scaffold Design
Hammett Constant ( σp​ ) 0.00-0.17-0.20Stronger +I effect stabilizes carbocation intermediates.
Taft Steric Parameter ( Es​ ) 1.240.00-1.54Highly negative value indicates massive steric bulk, restricting rotation.
Lipophilicity ( π ) 0.000.521.98Drastic LogP increase enhances lipid membrane permeability.
Molar Refractivity (MR) 1.035.6519.62Larger molar volume fills deep hydrophobic receptor pockets.

Conformational Dynamics and Metabolic Stability

The spatial demand of the tert-butyl group is best quantified by the [2], which assigns it an Es​ value of -1.54. This massive steric bulk restricts the rotational degrees of freedom of the adjacent phenyl ring. In receptor binding, this "conformational locking" reduces the entropic penalty of binding, as the molecule is pre-organized into its active geometry.

Beyond receptor affinity, the tert-butyl group plays a critical role in metabolic shielding . In drug development, the para-position of a phenyl ring is highly susceptible to Phase I metabolism by Cytochrome P450 (CYP450) enzymes. An unblocked ring or a simple methyl group is rapidly oxidized to a carboxylic acid, leading to rapid renal clearance. As demonstrated in studies on [3], substituting the para-position with a robust, non-oxidizable tert-butyl group effectively blocks this metabolic liability, significantly prolonging the molecule's half-life.

MetabolicPathway cluster_unblocked Unblocked Scaffold (e.g., 4-Methylbenzhydrol) cluster_blocked Blocked Scaffold (4-tert-Butyl-4'-methylbenzhydrol) Unblocked Substrate (para-CH3) CYP1 CYP450 Oxidation Unblocked->CYP1 Metabolite para-COOH (Rapid Clearance) CYP1->Metabolite Blocked Substrate (para-tBu) CYP2 CYP450 Attempted Oxidation Blocked->CYP2 Stable Metabolic Resistance (Prolonged Half-Life) CYP2->Stable

Fig 1: CYP450 metabolic pathways comparing unblocked vs. tert-butyl blocked benzhydrol scaffolds.

Synthetic Utility: Carbocation Stabilization in SN​1 Workflows

In synthetic applications, 4-tert-butyl-4'-methylbenzhydrol is frequently utilized as a precursor to complex diaryl ethers or 1-benzhydryl-piperazine derivatives. The tert-butyl group exerts a positive inductive (+I) effect ( σp​=−0.20 ), which is superior to that of a methyl group. During acidic activation or halogenation, this +I effect stabilizes the transient benzhydryl carbocation, enforcing a highly efficient SN​1 reaction mechanism.

Experimental Protocol: Synthesis of 1-Benzhydryl-piperazine Derivatives

The following protocol outlines a self-validating system for the[4], leveraging the electronic properties of the tert-butyl group.

Step 1: Halogenation (Activation)

  • Procedure: Dissolve 4-tert-butyl-4'-methylbenzhydrol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Add thionyl chloride (SOCl₂, 1.5 eq) dropwise under a nitrogen atmosphere.

  • Causality & Validation: The 0 °C environment suppresses side-reaction dimerization. The tert-butyl group's steric bulk prevents ortho-substitution, directing the reaction exclusively to the benzylic hydroxyl. This step is self-validating: the evolution of SO₂ and HCl gas serves as a visual indicator of reaction progress, while Thin Layer Chromatography (TLC) confirms the complete disappearance of the highly polar hydroxyl starting material.

Step 2: SN​1 Nucleophilic Substitution

  • Procedure: Introduce the target nucleophile (e.g., a piperazine derivative, 1.2 eq) and triethylamine (TEA, 3.0 eq) to the crude benzhydryl chloride in DCM at room temperature. Stir for 5–6 hours.

  • Causality & Validation: TEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the piperazine nucleophile which would otherwise stall the reaction. The tert-butyl group’s +I effect stabilizes the transient benzhydryl carbocation, enforcing the SN​1 pathway. Validation is achieved by observing the precipitation of TEA·HCl salts, visually confirming nucleophilic attack and chloride displacement.

Step 3: Workup and Isolation

  • Procedure: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography.

  • Causality & Validation: The mild alkaline quench neutralizes residual acid without hydrolyzing the newly formed C-N bond. The highly lipophilic tert-butyl group ensures the product partitions exclusively into the organic layer, minimizing emulsion formation during extraction and maximizing isolated yield.

Workflow Step1 1. Halogenation SOCl2, DCM, 0°C Step2 2. Carbocation Formation Stabilized by t-Bu (+I) Step1->Step2 -HCl, -SO2 Step3 3. Nucleophilic Attack Piperazine derivative, TEA Step2->Step3 SN1 Pathway Step4 4. Quenching & Wash NaHCO3 (aq) / Brine Step3->Step4 Step5 5. Isolation Flash Chromatography Step4->Step5

Fig 2: Step-by-step synthetic workflow for 1-benzhydryl-piperazine derivatives via SN1 mechanism.

Conclusion

The integration of a tert-butyl group into the 4-tert-butyl-4'-methylbenzhydrol scaffold is a masterclass in rational chemical design. By leveraging its massive steric bulk ( Es​=−1.54 ) and high lipophilicity ( π=1.98 ), researchers can effectively lock molecular conformations, shield vulnerable para-positions from CYP450-mediated metabolism, and drive membrane permeability. Furthermore, its inductive stabilization of carbocations ensures that downstream synthetic workflows remain high-yielding and mechanistically predictable.

References

  • Repurposing the Antihistamine Terfenadine for Antimicrobial Activity against Staphylococcus aureus Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Physicochemical Parameters in Quantitative Structure-Activity Relationship (QSAR): A Complete Guide Pharmacareerinsider URL:[Link]

  • Taft equation Grokipedia URL: [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives Taylor & Francis URL:[Link]

Sources

Exploratory

Electronic Properties and Reactivity Profiles of 4-tert-Butyl-4'-methylbenzhydrol: A Technical Guide

Abstract In the realm of medicinal chemistry and advanced organic synthesis, diarylmethanol (benzhydrol) derivatives serve as fundamental building blocks for a wide array of active pharmaceutical ingredients (APIs), incl...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract In the realm of medicinal chemistry and advanced organic synthesis, diarylmethanol (benzhydrol) derivatives serve as fundamental building blocks for a wide array of active pharmaceutical ingredients (APIs), including antihistamines and psychoanaleptics 1. Among these, 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0) 2 presents a highly instructive model for understanding the interplay between electronic stabilization and steric hindrance. As a Senior Application Scientist, I have structured this whitepaper to dissect the electronic architecture of this molecule, quantify its carbocation stability, and provide self-validating experimental protocols for its synthesis and kinetic evaluation.

Electronic Architecture and Substituent Effects

The chemical behavior of 4-tert-Butyl-4'-methylbenzhydrol is predominantly dictated by the stability of its corresponding benzhydryl cation intermediate. When the hydroxyl group is protonated and leaves as water (S_N1 pathway), the resulting positive charge on the central carbon is delocalized across both phenyl rings.

The stability of this carbocation is heavily modified by the para-substituents on the aromatic rings:

  • The 4'-Methyl Group: This substituent stabilizes the electron-deficient carbocation through two synergistic mechanisms: an inductive electron-donating effect (+I) and hyperconjugation (+H) [[3]](). The alignment of the adjacent C-H σ-bonds with the empty p-orbital of the extended π-system allows for significant charge delocalization.

  • The 4-tert-Butyl Group: Lacking α-hydrogens, the tert-butyl group cannot engage in traditional C-H hyperconjugation. Instead, it relies on a strong inductive effect (+I) and weaker C-C hyperconjugation. However, its massive steric bulk provides critical kinetic shielding, dictating the trajectory of incoming nucleophiles and preventing unwanted side reactions (such as dimerization) 4.

ElectronicLogic N1 4-tert-Butyl Group (+I Effect, Steric Bulk) N3 Benzhydryl Cation Intermediate N1->N3 Inductive (+I) N6 Metabolic Stability (CYP450 Resistance) N1->N6 Steric Shielding N2 4'-Methyl Group (+I, +H Effects) N2->N3 Hyperconjugation (+H) N4 Resonance Delocalization & Charge Shielding N3->N4 Delocalizes + Charge N5 SN1 Reaction Pathway (Nucleophilic Trapping) N4->N5 Directs Reactivity

Logical flow of substituent effects on carbocation stability and reaction pathways.

Thermodynamic Stability and Hammett Correlations

To predict the reactivity of 4-tert-Butyl-4'-methylbenzhydrol in substitution reactions, we must look at the thermodynamic stability of its carbocation, quantified by the pK_R value. The pK_R represents the equilibrium constant between the carbocation and the parent alcohol in acidic media 4.

The reaction rates of benzhydrol solvolysis correlate strongly with Hammett σ⁺ parameters, which account for the enhanced resonance properties of the substituents during the build-up of positive charge adjacent to the ring [[5]](). A more negative Σσ⁺ indicates a more stable carbocation.

Table 1: Comparative Electronic Parameters of Substituted Benzhydrols

CompoundSubstituent 1Substituent 2Σσ⁺ (Hammett)Estimated pK_RPrimary Stabilization Mode
BenzhydrolHH0.00-13.3Resonance
4,4'-DimethylbenzhydrolCH₃CH₃-0.62-10.4Resonance + Hyperconjugation
4-tert-Butyl-4'-methylbenzhydrol tert-Butyl CH₃ -0.57 -10.8 Resonance + Inductive + Hyperconjugation

Data synthesized from established Hammett constants and diarylbenzhydryl pKR extrapolations 5, 4.

Implications for Medicinal Chemistry

In drug design, the benzhydryl moiety is a privileged pharmacophore. The asymmetric substitution in 4-tert-Butyl-4'-methylbenzhydrol offers unique advantages:

  • Reactivity Tuning: The combined electron-donating effects lower the activation energy for nucleophilic substitution, allowing for milder synthesis conditions when coupling the benzhydrol to amines (e.g., forming diphenhydramine analogs) 1.

  • Metabolic Stability: The tert-butyl group acts as a steric shield, resisting oxidative metabolism by hepatic CYP450 enzymes. Conversely, the para-methyl group provides a predictable, soft metabolic liability (benzylic oxidation to a carboxylic acid), which can be leveraged to design drugs with specific half-lives and clearance routes.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Causality is embedded into the choice of reagents and analytical checkpoints.

Protocol A: Regioselective Synthesis via Grignard Addition

Causality: Synthesizing asymmetric benzhydrols via the reduction of benzophenones often suffers from over-reduction or requires harsh conditions. A Grignard addition of an arylmagnesium halide to an arylaldehyde ensures absolute regiocontrol and high atom economy 1.

  • Preparation: To an oven-dried, argon-purged 100 mL round-bottom flask, add 4-methylbenzaldehyde (10 mmol) in anhydrous diethyl ether (20 mL). Cool the system to 0 °C using an ice bath. Causality: Cooling suppresses competitive pinacol coupling and directs the nucleophile strictly to the carbonyl carbon.

  • Addition: Dropwise, add 4-tert-butylphenylmagnesium bromide (15 mmol, 1.0 M solution in THF) over 15 minutes.

  • Reaction & Quench: Allow the mixture to warm to room temperature and stir for 4 hours. Quench slowly with saturated aqueous NH₄Cl (15 mL).

  • Self-Validation (TLC & NMR): Perform Thin-Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate mobile phase. The disappearance of the UV-active benzaldehyde spot (lower R_f) and the appearance of a new UV-active spot (higher R_f, stains dark brown with KMnO₄) confirms conversion. Final validation is achieved via ¹H-NMR, specifically confirming the diagnostic singlet of the benzhydryl methine proton (~5.8 ppm).

Protocol B: Kinetic Evaluation of Carbocation Solvolysis

Causality: Measuring the decay of the carbocation absorbance via UV-Vis spectroscopy in acidic media provides direct, quantitative proof of the electronic stabilization afforded by the tert-butyl and methyl groups [[5]]().

  • Baseline Establishment: Dissolve 4-tert-Butyl-4'-methylbenzhydrol (1.0 x 10⁻⁴ M) in anhydrous methanol within a thermostated quartz cuvette (25.0 °C).

  • Ionization: Inject a catalytic amount of concentrated H₂SO₄. Causality: The strong acid forces the protonation and subsequent dehydration of the benzhydrol, generating the deeply colored carbocation intermediate.

  • Data Acquisition: Monitor the absorbance decay at the specific λ_max of the carbocation (typically 440-470 nm for alkyl-substituted benzhydryl cations) over time 4.

  • Self-Validation (Isosbestic Points): The system is self-validating if the UV-Vis spectra exhibit clear isosbestic points over the reaction course. If the decay of the carbocation peak perfectly correlates with the rise of the methyl ether solvolysis product peak without baseline drift, it confirms a clean, unimolecular S_N1 mechanism without competing elimination side reactions.

Workflow S1 Step 1: Acid-Catalyzed Ionization (H2SO4) S2 Step 2: UV-Vis Spectroscopy (λmax) S1->S2 S3 Step 3: Kinetic Data Acquisition S2->S3 S4 Step 4: Hammett Plot Analysis S3->S4

Step-by-step workflow for the kinetic evaluation of benzhydryl carbocation solvolysis.

References
  • Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity. Organic & Biomolecular Chemistry (RSC Publishing).
  • 4-tert-Butyl-4'-methylbenzhydrol Properties. EPA.
  • Reactivity of sterically hindered diarylbenzhydryl carbocations – competing trapping by nucleophiles and elimination. University of Michigan / ARKAT USA.
  • 3 Factors That Stabilize Carbocations. Master Organic Chemistry.
  • The Cornerstone of Modern Therapeutics: Benzhydrol as a Pivotal Precursor in Medicinal Chemistry. Benchchem.

Sources

Protocols & Analytical Methods

Method

4-tert-Butyl-4'-methylbenzhydrol as a building block for novel materials

An In-Depth Technical Guide to 4-tert-Butyl-4'-methylbenzhydrol in Advanced Materials and Therapeutics Executive Summary 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0) is a highly specialized, asymmetric secondary a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-tert-Butyl-4'-methylbenzhydrol in Advanced Materials and Therapeutics

Executive Summary

4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0) is a highly specialized, asymmetric secondary alcohol that serves as a premium building block in organic synthesis. While symmetric benzhydrols are common, the strategic incorporation of a bulky tert-butyl group on one phenyl ring and a methyl group on the other creates a unique steric and electronic profile. This asymmetry is highly prized by researchers developing advanced polyolefin catalysts, aggregation-induced emission (AIE) optoelectronic materials, and novel pharmacophores[1].

The causality behind its utility lies in its architectural bulk: the tert-butyl group acts as a molecular "bumper," preventing tight π-π stacking in solid-state materials and providing intense steric shielding when coordinated to transition metals[2]. This application note details the physicochemical profile of this compound and provides validated protocols for its integration into materials science and drug discovery workflows.

Physicochemical Profiling and Quantitative Data

Understanding the baseline properties of 4-tert-Butyl-4'-methylbenzhydrol is critical for predicting its behavior in cross-coupling and substitution reactions. The electron-donating nature of both the tert-butyl and methyl groups stabilizes the corresponding diarylmethyl carbocation, making it highly reactive toward nucleophilic attack or Lewis acid-catalyzed transformations.

Table 1: Physicochemical Properties of 4-tert-Butyl-4'-methylbenzhydrol [1][3]

PropertyValue / DescriptionExperimental Implication
Chemical Formula C18H22OHigh carbon content requires non-polar to moderately polar solvent systems (e.g., DCM, Toluene).
Molecular Weight 254.37 g/mol -
Boiling Point ~349 °CHigh boiling point necessitates vacuum distillation or recrystallization for purification.
Density 1.01 g/cm³-
Steric Profile Highly asymmetricPrevents highly ordered crystalline packing, enhancing the solubility of downstream polymers.

Application Workflow 1: Steric Tuning in Olefin Polymerization Catalysts

The Causality of Steric Shielding

In the development of α-diimine Nickel(II) and Palladium(II) catalysts for ethylene polymerization, the steric bulk of the ligand dictates the microstructure of the resulting polymer. By appending the 4-tert-butyl-4'-methylbenzhydryl group to the aniline backbone of the ligand, the axial sites of the metal center are heavily shielded. This shielding suppresses associative chain transfer (increasing molecular weight) and controls "chain walking" (tuning the branching density of the polyethylene)[2].

Catalyst_Synthesis A 4-tert-Butyl-4'-methylbenzhydrol (Precursor) B Chlorination (SOCl2) Diarylmethyl Chloride A->B Step 1: Substitution C Aniline Alkylation Bulky Arylamine B->C Step 2: Friedel-Crafts D Condensation α-Diimine Ligand C->D Step 3: Imine Formation E Ni(II) Complexation Pre-Catalyst D->E Step 4: Metallation F MAO Activation Active Polymerization Catalyst E->F Step 5: Co-catalysis

Workflow for synthesizing sterically hindered α-diimine catalysts from benzhydrol precursors.

Protocol: Synthesis of Bulky α-Diimine Nickel Pre-Catalyst

Self-Validation Note: This protocol utilizes a colorimetric shift during complexation to validate successful metallation.

  • Chlorination: Dissolve 10 mmol of 4-tert-Butyl-4'-methylbenzhydrol in 20 mL of anhydrous dichloromethane (DCM). Add 1.5 equivalents of thionyl chloride (SOCl₂) dropwise at 0 °C. Stir for 2 hours at room temperature. Validation: TLC (Hexane:EtOAc 9:1) should show complete consumption of the alcohol (loss of UV-active spot with low Rf). Evaporate to yield the diarylmethyl chloride.

  • Alkylation of Aniline: React the resulting chloride with 2,6-diisopropylaniline (10 mmol) in the presence of anhydrous ZnCl₂ (10 mol%) in toluene at 100 °C for 12 hours to form the bulky arylamine. Quench with saturated NaHCO₃ to neutralize acid byproducts.

  • Ligand Condensation: Condense the bulky arylamine (2 eq) with acenaphthenequinone (1 eq) in glacial acetic acid at 120 °C for 6 hours. Precipitate the α-diimine ligand in cold methanol and filter.

  • Complexation: Dissolve the ligand (1 mmol) and (DME)NiBr₂ (1 mmol) in DCM (15 mL). Stir overnight at room temperature. Validation: The solution will undergo a distinct color change from yellow/orange to deep red/brown, indicating successful Ni(II) coordination.

  • Isolation: Concentrate the mixture and precipitate the catalyst using anhydrous diethyl ether.

Table 2: Impact of Diarylmethyl Steric Bulk on Polyethylene Properties [2] (Comparative data illustrating the effect of incorporating bulky diarylmethyl groups vs. standard ligands)

Ligand BackboneCatalytic Activity ( g/mol Ni·h)Polymer Mn ( g/mol )Branching Density (/1000 C)
Standard 2,6-diisopropyl2.5 × 10⁶1.5 × 10⁵95
4-tert-Butyl-4'-methylbenzhydryl modified 15.6 × 10⁶ 13.1 × 10⁵ 45

Insight: The extreme steric bulk of the tert-butyl group significantly increases molecular weight (Mn) by blocking chain transfer, while restricting chain walking to lower the branching density.

Application Workflow 2: Engineering AIEgens for Optoelectronics

The Causality of Aggregation-Induced Emission (AIE)

Traditional fluorescent dyes suffer from Aggregation-Caused Quenching (ACQ) in the solid state due to intermolecular π-π stacking, which provides non-radiative decay pathways. By converting 4-tert-Butyl-4'-methylbenzhydrol into a tetraarylethylene or anthracene derivative, the massive steric hindrance of the tert-butyl group forces the molecule into a highly twisted conformation. In dilute solution, intramolecular rotation dissipates energy (dark state). In the solid state, aggregation restricts this rotation, forcing the molecule to release energy radiatively (intense emission)[4][5].

AIE_Mechanism S1 Dilute Solution (Intramolecular Rotation Active) S2 Non-Radiative Decay (Quenched Emission) S1->S2 Energy Loss S3 Aggregated State (Rotation Restricted by t-Butyl) S1->S3 Evaporation/Precipitation S4 Radiative Decay (Intense AIE Fluorescence) S3->S4 UV Excitation

Photophysical mechanism illustrating how steric bulk prevents ACQ and promotes AIE.

Protocol: Synthesis of Luminescent Triarylmethanes via Suzuki-Miyaura Coupling

To build complex AIEgens, the benzhydrol is first converted to a carbonate and then coupled with an arylboronic acid[6].

  • Carbonate Formation: React 4-tert-Butyl-4'-methylbenzhydrol (5 mmol) with methyl chloroformate (6 mmol) and pyridine (10 mmol) in DCM at 0 °C. Stir for 4 hours. Wash with 1M HCl, then brine. Dry over MgSO₄ and concentrate.

  • Catalyst Preparation: In a glovebox, mix [Pd(η³-C₃H₅)Cl]₂ (2.5 mol%) and DPPPent (1,5-bis(diphenylphosphino)pentane) (5 mol%) in tert-amyl alcohol.

  • Cross-Coupling: Add the diarylmethyl carbonate (1 eq), an arylboronic acid (e.g., 4-cyanophenylboronic acid, 1.5 eq), and K₂CO₃ (2 eq) to the catalyst solution.

  • Reaction & Validation: Heat at 80 °C for 12 hours. Validation: The evolution of CO₂ gas during the reaction indicates the successful oxidative addition and decarboxylation of the carbonate intermediate.

  • Purification: Filter through a short pad of silica gel to remove palladium black, then purify via column chromatography to isolate the sterically twisted triarylmethane AIEgen.

Application Workflow 3: Synthesis of Bioactive Diarylmethyl Thioethers

The Causality of Pharmacophore Design

The diarylmethyl thioether motif is a privileged structure in medicinal chemistry, found in numerous antimicrobial and antimalarial agents. The lipophilicity provided by the tert-butyl group enhances cell membrane permeability, while the asymmetric nature of the molecule allows for fine-tuning of receptor binding pockets. Utilizing a DABCO-catalyzed 1,6-conjugate addition avoids the use of foul-smelling, toxic thiols by utilizing alternative organosulfur reagents[7].

Protocol: DABCO-Catalyzed Thioetherification
  • Precursor Generation: Convert 4-tert-Butyl-4'-methylbenzhydrol to its corresponding para-quinone methide (p-QM) intermediate via standard oxidation protocols (if a phenolic OH is present) or utilize it directly as an electrophile in Lewis-acid conditions.

  • Reaction Setup: In a 10 mL round-bottom flask, combine the diarylmethyl precursor (0.5 mmol) and sodium aryl sulfinate (0.6 mmol) in acetone (5 mL).

  • Catalysis: Add DABCO (1,4-diazabicyclo[2.2.2]octane) (10 mol%) as the base catalyst.

  • Execution: Stir the mixture at room temperature for 4-6 hours. Validation: Monitor via TLC. The highly polar sulfinate salt will disappear, replaced by a highly lipophilic product spot (high Rf in Hexane:EtOAc).

  • Workup: Evaporate the acetone. Partition the residue between water and ethyl acetate. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Yields typically exceed 80% with minimal byproduct formation due to the mild nature of DABCO[7].

References

  • 4-tert-Butyl-4'-methylbenzhydrol Properties and Details. EPA Chemistry Dashboard. Available at: [Link]

  • Systematic Investigations of Ligand Steric Effects on α-Diimine Nickel Catalyzed Olefin Polymerization and Copolymerization. Organometallics (ACS Publications). Available at: [Link]

  • High-Efficiency Light Emitters: 10-(Diphenylphosphoryl)-anthracenes from One-Pot Synthesis Including C–O–P to C–P(=O) Rearrangement. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

  • Synthesis of diarylmethyl thioethers via a DABCO-catalyzed 1,6-conjugate addition reaction of p-quinone methides with organosulfur reagents. RSC Advances. Available at: [Link]

  • Suzuki-Miyaura Coupling of Diarylmethyl Carbonates with Arylboronic Acids: A New Access to Triarylmethanes. Organic Letters (ACS Publications). Available at: [Link]

Sources

Method

use of 4-tert-Butyl-4'-methylbenzhydrol as a molecular scaffold

An In-Depth Guide to the Use of 4-tert-Butyl-4'-methylbenzhydrol as a Molecular Scaffold: Application Notes and Protocols Introduction: The Strategic Value of the Diarylmethyl Scaffold In the landscape of medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Use of 4-tert-Butyl-4'-methylbenzhydrol as a Molecular Scaffold: Application Notes and Protocols

Introduction: The Strategic Value of the Diarylmethyl Scaffold

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently reappear in a multitude of biologically active compounds. These are termed "privileged scaffolds" because they are capable of interacting with multiple biological targets, providing a robust starting point for the development of novel therapeutics.[1] The benzhydrol, or diarylmethyl, moiety is a classic example of such a privileged structure.[2] Its unique three-dimensional arrangement, featuring two phenyl rings attached to a hydroxyl-bearing carbon, provides a versatile template for creating libraries of compounds with diverse pharmacological activities.[2]

This guide focuses on a specific, strategically substituted benzhydrol derivative: 4-tert-Butyl-4'-methylbenzhydrol . The deliberate placement of a tert-butyl group on one phenyl ring and a methyl group on the other is not arbitrary. These substitutions are designed to fine-tune the scaffold's physicochemical properties:

  • The tert-Butyl Group: This bulky, lipophilic group significantly influences the molecule's interaction with biological targets. It can provide a strong hydrophobic anchor for binding pockets, enhance membrane permeability, and sterically hinder metabolic degradation, potentially increasing the compound's half-life.[3]

  • The Methyl Group: While smaller, the methyl group also contributes to lipophilicity and can engage in van der Waals interactions within a receptor. Its electronic properties can subtly influence the reactivity of the aromatic ring.

The combination of these groups on the diarylmethyl scaffold creates a molecule with a favorable profile for drug development, offering a balance of structural rigidity, lipophilicity, and metabolic stability. Derivatives of this scaffold have shown promise in several therapeutic areas, including oncology and infectious diseases.[4][5]

This document serves as a comprehensive guide for researchers, providing detailed protocols for the synthesis of the core scaffold, methodologies for its derivatization into compound libraries, and application notes summarizing its utility in drug discovery.

Part 1: Synthesis of the Core Scaffold: 4-tert-Butyl-4'-methylbenzhydrol

The most direct and reliable method for synthesizing unsymmetrical benzhydrols like 4-tert-Butyl-4'-methylbenzhydrol is the Grignard reaction. This cornerstone of carbon-carbon bond formation involves the nucleophilic addition of an organomagnesium halide (a Grignard reagent) to a carbonyl compound.[6][7] In this protocol, we will form a Grignard reagent from 4-bromotoluene and react it with 4-tert-butylbenzaldehyde.

Protocol 1: Grignard Synthesis of 4-tert-Butyl-4'-methylbenzhydrol

Principle: This reaction proceeds via the nucleophilic attack of the p-tolylmagnesium bromide Grignard reagent on the electrophilic carbonyl carbon of 4-tert-butylbenzaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the desired secondary alcohol.[7]

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • 4-Bromotoluene

  • 4-tert-Butylbenzaldehyde[8]

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)[9]

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (three-neck round-bottom flask, reflux condenser, dropping funnel)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup:

    • Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a positive pressure of inert gas (Argon or Nitrogen).

    • Allow the apparatus to cool to room temperature.

    • Add magnesium turnings (1.2 equivalents) to the flask.

  • Grignard Reagent Formation:

    • Briefly open the flask to add a small crystal of iodine (as an initiator).

    • In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion (approx. 10%) of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required to start the reaction.

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to Aldehyde:

    • Dissolve 4-tert-butylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF in a separate flask and add it to the dropping funnel.

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent.[10]

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.

  • Workup and Purification:

    • Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

    • Cool the reaction mixture again to 0 °C and quench it by the slow, careful addition of saturated aqueous NH₄Cl solution.[2]

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford pure 4-tert-Butyl-4'-methylbenzhydrol as a white solid.[2]

Visualization of the Synthetic Workflow:

G cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product 4-Bromotoluene 4-Bromotoluene Grignard Grignard Reagent Formation (Anhydrous Ether/THF) 4-Bromotoluene->Grignard Mg Mg Mg->Grignard 4-tert-Butylbenzaldehyde 4-tert-Butylbenzaldehyde Addition Nucleophilic Addition (0°C to RT) 4-tert-Butylbenzaldehyde->Addition Grignard->Addition p-tolyl-MgBr Workup Aqueous Workup (NH4Cl quench) Addition->Workup Purification Purification (Chromatography) Workup->Purification Product 4-tert-Butyl-4'-methylbenzhydrol Purification->Product

Caption: Workflow for the Grignard synthesis of the core scaffold.

Part 2: Derivatization of the Scaffold for Library Synthesis

The true power of the 4-tert-Butyl-4'-methylbenzhydrol scaffold lies in the reactivity of its hydroxyl group. This functional group serves as a handle for introducing a wide variety of other chemical moieties, allowing for the rapid generation of a diverse library of analogs for structure-activity relationship (SAR) studies.

Protocol 2: Synthesis of Diarylmethyl Amines via Nucleophilic Substitution

Principle: This two-step protocol first converts the benzhydrol's hydroxyl group into a better leaving group (a bromide) using hydrobromic acid. The resulting 4-tert-butyl-4'-methylbenzhydryl bromide is then reacted with various primary or secondary amines, or nitrogen-containing heterocycles, in a classic Sₙ1-type nucleophilic substitution to yield the corresponding diarylmethyl amines.[5]

Materials:

  • 4-tert-Butyl-4'-methylbenzhydrol (from Protocol 1)

  • Hydrobromic acid (48% aqueous solution)

  • Dichloromethane (DCM)

  • A desired amine or heterocycle (e.g., imidazole, 1,2,4-triazole, piperidine)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

Step A: Bromination of the Scaffold

  • Dissolve 4-tert-Butyl-4'-methylbenzhydrol (1.0 eq) in DCM.

  • Add hydrobromic acid (48% aq., ~2.0 eq) and stir the biphasic mixture vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting 4-tert-butyl-4'-methylbenzhydryl bromide is often used in the next step without further purification.

Step B: Nucleophilic Substitution with Amines

  • Dissolve the crude bromide from Step A (1.0 eq) in ACN or DMF.

  • Add the desired amine or heterocycle (1.1 eq) and the base (e.g., K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the reaction is complete (monitor by TLC).

  • Cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the final diarylmethyl amine derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Analogs

Principle: To further expand the scaffold's complexity, a Suzuki-Miyaura cross-coupling reaction can be employed.[11][12] This requires converting one of the scaffold's aryl rings into a halide or triflate. For this protocol, we will assume the synthesis starts from a brominated version of the scaffold (e.g., 4-bromo-4'-tert-butylbenzhydrol, synthesized via an analogous Grignard reaction). The C-Br bond is then coupled with a boronic acid in the presence of a palladium catalyst.[13]

Materials:

  • Brominated benzhydrol scaffold (e.g., (4-bromophenyl)(4-(tert-butyl)phenyl)methanol)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[11]

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)[11]

Procedure:

  • Reaction Setup: In a flame-dried flask, combine the brominated benzhydrol (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.[14]

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography to obtain the desired biaryl product.[11]

Visualization of Derivatization Strategies:

G cluster_sub Nucleophilic Substitution cluster_suzuki Suzuki Cross-Coupling Scaffold 4-tert-Butyl-4'-methylbenzhydrol (Core Scaffold) Bromide Intermediate Bromide (-Br) Scaffold->Bromide HBr Amines Diarylmethyl Amines Bromide->Amines R2NH Triazoles Diarylmethyl Triazoles Bromide->Triazoles Triazole, Base Others Ethers, Thioethers, etc. Bromide->Others Nu- BromoScaffold Brominated Scaffold (e.g., 4-bromo derivative) Coupling Pd-Catalyzed Coupling + R-B(OH)2 BromoScaffold->Coupling Biaryl Complex Biaryl Analogs Coupling->Biaryl

Caption: Key strategies for diversifying the core benzhydrol scaffold.

Part 3: Application Notes & Case Studies

The versatility of the 4-tert-Butyl-4'-methylbenzhydrol scaffold is best demonstrated through its application in the synthesis of pharmacologically active molecules.

Case Study 1: Dual-Targeting Anticancer Agents

Researchers have successfully utilized the diarylmethyl scaffold to create hybrid molecules designed to combat cancer through multiple mechanisms.[4] By combining features of the tubulin-targeting agent phenstatin and the aromatase inhibitor letrozole, a series of 1-(diarylmethyl)-1H-1,2,4-triazoles were synthesized.[4]

  • Mechanism of Action: These compounds were designed to induce mitotic catastrophe in cancer cells by inhibiting tubulin polymerization, a clinically validated anticancer strategy. Simultaneously, by inhibiting aromatase, they aim to block estrogen production, a key driver in hormone-dependent breast cancers.[4]

  • Key Findings: Several analogs demonstrated potent antiproliferative activity against breast cancer cell lines (e.g., MCF-7) while showing selectivity over non-tumorigenic cells. Immunofluorescence studies confirmed that the compounds disrupted the microtubule network, and docking studies suggested they bind to the colchicine site on tubulin.[4]

Visualization of the Tubulin Inhibition Pathway:

G Tubulin α/β-Tubulin Dimers MT Microtubules (Dynamic Instability) Tubulin->MT Polymerization MT->Tubulin Depolymerization Spindle Mitotic Spindle Formation MT->Spindle Anaphase Chromosome Segregation (Anaphase) Spindle->Anaphase Apoptosis Mitotic Catastrophe (Apoptosis) Spindle->Apoptosis Arrest Division Cell Division Anaphase->Division Agent Diarylmethyl-Triazole (e.g., Compound 19e) Agent->Tubulin Binds to Colchicine Site

Caption: Mechanism of mitotic arrest by tubulin polymerization inhibitors.

Table 1: Antiproliferative Activity of Diarylmethyl-Triazole Analogs

Compound MCF-7 GI₅₀ (µM)[4]
19e 4-Cl 4-F 0.032
21l 4-CH₃ 4-CH₃ 0.057

| 24 | 4-Cl | H | 0.025 |

Case Study 2: Novel Antibacterial Agents

The diarylmethyl amine scaffold has also been explored for its potential against drug-resistant bacteria. A focused library of these compounds was synthesized and tested against the ESKAPE panel of pathogens, which are a leading cause of hospital-acquired infections.[5]

  • Mechanism of Action: While the exact mechanism is under investigation, the structure-activity relationship (SAR) suggests that a combination of a nitrogenous component (like an imidazole ring) and a lipophilic diarylmethyl core is essential for antibacterial activity.[15]

  • Key Findings: Several imidazole-containing derivatives were identified as the most potent analogs, exhibiting a Minimum Inhibitory Concentration (MIC) of 2 µg/mL against drug-resistant strains of S. aureus and Enterococci. Importantly, these compounds were found to be non-cytotoxic to eukaryotic cells, indicating a favorable selectivity profile.[5]

Table 2: Antibacterial Activity of Diarylmethyl Amine Derivatives

Compound Heterocycle S. aureus MIC (µg/mL)[5]
3(xiv) H 4-tBu Imidazole 2
3(xv) H 4-Cl Imidazole 2
3(xvi) H 4-F Imidazole 2

| 3(xxiii) | 4-Cl | 4-Cl | Imidazole | 2 |

Part 4: Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized scaffold and its derivatives.[16] Standard analytical techniques should be employed throughout the synthetic workflow.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This is the primary tool for structural elucidation. For the 4-tert-Butyl-4'-methylbenzhydrol scaffold, expect to see characteristic signals: a singlet around 1.3 ppm for the nine protons of the tert-butyl group, a singlet around 2.3 ppm for the three protons of the methyl group, a singlet for the benzylic proton (CH-OH) typically between 5.5 and 6.0 ppm, and a series of multiplets in the aromatic region (7.0-7.5 ppm).[17]

    • ¹³C NMR: This technique confirms the carbon framework of the molecule. Key signals include those for the quaternary carbon and methyl carbons of the tert-butyl group (~34 ppm and ~31 ppm, respectively), the methyl carbon (~21 ppm), the benzylic carbon (~75-80 ppm), and a series of signals for the aromatic carbons (125-145 ppm).[17][18]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to confirm the elemental composition of the synthesized compounds by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion.[17][19]

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the final compounds. A pure sample should ideally show a single peak under various detection wavelengths.[17]

References

  • Zefkic, A., et al. (2021). Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer. Molecules. Available at: [Link]

  • Roy, D., et al. (2022). Discovery and Biological Evaluation of Novel Diarylmethyl Amines Active against Drug Resistant S. aureus and Enterococcus. ChemistrySelect. Available at: [Link]

  • Roy, D., et al. (2022). Structure Activity Relationships (SAR) of Diarylmethyl amine scaffold. ResearchGate. Available at: [Link]

  • Pantoja-Uceda, D., et al. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Scientific Reports. Available at: [Link]

  • Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. QSAR and Combinatorial Science. Available at: [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic-Chemistry.org. Available at: [Link]

  • Duarte, C. D. (2014). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. IRIS. Available at: [Link]

  • Shibakami, M., et al. (2018). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. European Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (1994). EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde. Google Patents.
  • Frontiers. (2024). On the part that NMR should play in mass spectrometry metabolomics in natural products studies. Frontiers. Available at: [Link]

  • Max-Planck-Gesellschaft. NMR-Based Structure Characterization. Max-Planck-Institut für Kohlenforschung. Available at: [Link]

  • Taylor & Francis Online. Tert-butyl – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Molbank. (2017). Methyl 2,3,6-tri-o-benzoyl-4-o-(tert-butyldimethylsilyl)-β-D-galactopyranoside. MDPI. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Challenges with 4-tert-Butyl-4'-methylbenzhydrol

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering solubility issues with 4-tert-Butyl-4'-methylbenzhydrol and related lipophilic benzhydrol der...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals encountering solubility issues with 4-tert-Butyl-4'-methylbenzhydrol and related lipophilic benzhydrol derivatives. As a molecule with significant nonpolar character stemming from its two aromatic rings and a tert-butyl group, its poor aqueous solubility is a primary experimental hurdle. This document provides a structured, problem-solving framework, moving from foundational knowledge to advanced troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial queries regarding the handling and properties of 4-tert-Butyl-4'-methylbenzhydrol.

Q1: What are the expected physicochemical properties of 4-tert-Butyl-4'-methylbenzhydrol?

A1: While extensive experimental data for this specific molecule is not widely published, we can infer its properties based on its structure and data from close analogs like 4-methylbenzhydrol and benzhydrol.[1][2] The molecule's structure, featuring a bulky, nonpolar tert-butyl group and a lipophilic methyl-substituted phenyl ring, dominates its physical behavior.

Table 1: Predicted Physicochemical Properties of 4-tert-Butyl-4'-methylbenzhydrol

PropertyPredicted Value / CharacteristicRationale & Expert Insights
Molecular Formula C₁₇H₂₀OAs per its chemical structure.[3]
Molar Mass ~240.34 g/mol Calculated from the molecular formula.[3]
Appearance White to off-white crystalline solidTypical for benzhydrol derivatives.[4]
Aqueous Solubility Very Low / PoorThe large hydrophobic surface area from the two phenyl rings and the tert-butyl group significantly outweighs the polarity of the single hydroxyl group.
Organic Solubility Good in nonpolar to moderately polar solventsAnalogs are soluble in solvents like ethanol, diethyl ether, and chloroform.[1][2] Expect good solubility in THF, dichloromethane, and ethyl acetate.
LogP (Octanol/Water) High (Predicted > 4.0)The high degree of lipophilicity suggests a strong preference for non-aqueous environments, a key consideration for drug delivery.[5]

Q2: Why is this compound so difficult to dissolve in aqueous media?

A2: The difficulty stems from the fundamental principle of "like dissolves like."[6] Water is a highly polar, hydrogen-bonding solvent. 4-tert-Butyl-4'-methylbenzhydrol is predominantly nonpolar (lipophilic). The energy required for water molecules to form a cavity to accommodate this large, nonpolar molecule is thermodynamically unfavorable. The single hydroxyl (-OH) group is insufficient to overcome the hydrophobicity of the rest of the structure.

Q3: I am planning a synthesis. Which organic solvents are a good starting point for dissolving 4-tert-Butyl-4'-methylbenzhydrol?

A3: For synthetic applications, your primary goal is to fully solubilize the compound. Based on its structure and the solvents used for related reactions, the following are excellent starting points:[2][7]

  • Ethers: Diethyl ether, Tetrahydrofuran (THF)

  • Chlorinated Solvents: Dichloromethane (DCM), Chloroform

  • Aromatic Hydrocarbons: Toluene

  • Polar Aprotic Solvents: Acetone, Ethyl Acetate

For purification via recrystallization, a solvent pair is often necessary. This typically involves a solvent in which the compound is readily soluble when hot and one in which it is poorly soluble when cold (an "anti-solvent").[8]

Part 2: Troubleshooting Guides for Common Experimental Issues

This section provides structured, question-and-answer troubleshooting for specific problems encountered during experiments.

Scenario 1: Failure in Initial Dissolution for a Reaction or Analysis

Q: My 4-tert-Butyl-4'-methylbenzhydrol is not dissolving in my chosen solvent for a chemical reaction. What steps should I take?

A: A systematic approach is crucial to avoid wasting material and time. Follow this decision-making workflow to identify and solve the dissolution issue.

G start Start: Compound won't dissolve check_solvent 1. Verify Solvent Choice Is the solvent appropriate (e.g., THF, DCM, Toluene)? start->check_solvent heat 2. Apply Gentle Heating Warm the mixture (e.g., to 40-50°C). Does it dissolve? check_solvent->heat Yes, solvent is appropriate reassess 4. Re-evaluate & Restart The solvent system is incompatible. Select a new primary solvent. check_solvent->reassess No, solvent is likely incompatible cosolvent 3. Add a Co-Solvent Introduce a small amount of a stronger solvent (e.g., a few drops of DMF or NMP). heat->cosolvent No, or only partially success Success: Proceed with experiment heat->success Yes cosolvent->reassess No, still insoluble cosolvent->success Yes, it dissolves G start Start: Recrystallization Problem problem_id Identify the issue start->problem_id no_crystals No Crystals Form problem_id->no_crystals No Growth oiling_out Compound 'Oils Out' problem_id->oiling_out Oily Layer solve_no_crystals 1. Evaporate excess solvent. 2. Scratch flask with glass rod. 3. Add a seed crystal. no_crystals->solve_no_crystals solve_oiling_out 1. Re-heat to dissolve oil. 2. Add minimal extra solvent. 3. Allow to cool much slower. oiling_out->solve_oiling_out reassess_solvent If problem persists: Change solvent or use a co-solvent system. solve_no_crystals->reassess_solvent Unresolved success Success: Pure crystals obtained solve_no_crystals->success Resolved solve_oiling_out->reassess_solvent Unresolved solve_oiling_out->success Resolved

Caption: Troubleshooting workflow for common recrystallization issues.

Part 3: Advanced Solubility Enhancement Strategies

For drug development professionals, simply dissolving the compound is not enough; it must be deliverable in a biologically relevant context. Over 70% of new chemical entities suffer from poor aqueous solubility, making this a critical challenge. [9]The following are established strategies to address this. [10][11] Q: How can I formulate this compound for in vitro or in vivo studies where aqueous compatibility is required?

A: Several advanced strategies can be employed. The choice depends on the required concentration, administration route, and desired formulation stability.

Table 2: Advanced Formulation Strategies for Poorly Soluble Compounds

StrategyPrincipleAdvantagesDisadvantages
Co-solvency Using a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) to create a solution that can be diluted into an aqueous buffer. [10]Simple to prepare in the lab; suitable for initial in vitro screening.Can precipitate upon dilution; solvent may have its own toxicity/biological effects.
Complexation Encapsulating the drug molecule within a larger host molecule, like a cyclodextrin, whose exterior is hydrophilic. [9][12]Increases apparent water solubility; can improve stability.Requires specific host-guest chemistry; can be expensive; potential for toxicity with high cyclodextrin concentrations. [9]
Lipid-Based Formulations (e.g., SEDDS) Dissolving the drug in a mixture of oils, surfactants, and co-solvents that spontaneously form a fine emulsion in aqueous fluid. [5][9]Enhances oral absorption of lipophilic drugs; can mitigate food effects. [5]Complex formulation development; requires careful selection of excipients.
Amorphous Solid Dispersions (ASDs) Trapping the drug in an amorphous (non-crystalline) state within a polymer matrix, often by spray drying. [13]The amorphous form has higher energy and thus higher apparent solubility than the stable crystalline form. [5]Formulations can be physically and chemically unstable over time; requires specialized manufacturing equipment. [5][13]
Protocol: Preparation of a DMSO Co-Solvent Stock Solution for In Vitro Screening

This protocol describes a standard method for preparing a high-concentration stock solution for use in biological assays.

Materials:

  • 4-tert-Butyl-4'-methylbenzhydrol

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Vortex mixer

  • Warming bath or block (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weighing: Accurately weigh a precise amount of 4-tert-Butyl-4'-methylbenzhydrol (e.g., 2.40 mg) into a sterile vial.

  • Solvent Addition: Add a calculated volume of DMSO to achieve the desired high concentration (e.g., add 100 µL of DMSO to 2.40 mg of compound to make a 100 mM stock solution).

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.

  • Gentle Warming (If Necessary): If the compound does not fully dissolve, warm the solution to 30-40°C for 5-10 minutes, followed by vortexing. Most compounds will dissolve in DMSO, but this can aid stubborn solutes.

  • Final Check: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Critical Consideration: When diluting this DMSO stock into your aqueous cell culture media or assay buffer, perform the dilution rapidly and with vigorous mixing to minimize precipitation. Always run a vehicle control (DMSO alone) in your experiments.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]

  • Ritika, S., Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Adam, M., & Miller, W. K. (2023). Advanced spray drying techniques for the formulation of poorly soluble compounds. ONdrugDelivery. [Link]

  • Problems with Recrystallisations. University of York, Department of Chemistry. [Link]

  • Troubleshooting Crystallization. (2022). Chemistry LibreTexts. [Link]

  • Recrystalliz
  • Recrystallization Techniques for Purification. Scribd. [Link]

  • Chem355 Labbook-2020. Unknown Source.
  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022). Journal of Drug Delivery and Therapeutics.
  • 4-tert-butylbenzaldehyde - Chemical & Physical Properties. Cheméo. [Link]

  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. International Journal of Pharmaceutical Sciences and Medicine (IJPSM).
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. [Link]

  • DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. International Scientific Journal of Engineering and Management.
  • Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry Data. [Link]

  • 4-Tert-Butylbenzenethiol. PubChem. [Link]

  • methyl 4-tert-butyl benzoate. The Good Scents Company. [Link]

  • Common Organic Solvents Properties Table. Scribd. [Link]

  • Solubility Behaviors and Correlations of Common Organic Solvents. ACS Figshare. [Link]

  • Process for the preparation of 4-tert-butylbenzaldehyde.
  • ethyl 4-methylbenzoate. Organic Syntheses Procedure. [Link]

Sources

Optimization

challenges in the characterization of 4-tert-Butyl-4'-methylbenzhydrol

Welcome to the Analytical Solutions Portal. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals working with 4-tert-Butyl-4'-methylb...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Solutions Portal. As a Senior Application Scientist, I have designed this troubleshooting hub specifically for researchers and drug development professionals working with 4-tert-Butyl-4'-methylbenzhydrol (C₁₈H₂₂O, MW: 254.37 g/mol ).

Diarylmethanols (benzhydrols) are notoriously deceptive during routine characterization. Their highly labile benzylic C–OH bond and sterically crowded aromatic environments frequently lead to thermal artifacts, absent molecular ions, and convoluted NMR spectra. This guide bypasses generic advice to address the specific physicochemical causality behind these analytical failures, providing self-validating protocols to ensure absolute structural confidence.

Quantitative Data Reference Matrix

Before troubleshooting, establish your analytical baselines. The following table summarizes the expected diagnostic markers for 4-tert-Butyl-4'-methylbenzhydrol and the common artifacts that trigger false negatives.

Analytical MethodTarget ParameterExpected Value for TargetCommon Artifact / Interference
GC-MS (EI) Molecular Ion (M⁺)m/z 254 (Usually weak/absent)m/z 237 (Base peak, [M-OH]⁺), m/z 490 (Ether dimer)
¹H-NMR (CDCl₃) Benzylic CH~5.8 ppm (Singlet or Doublet)Appears as a doublet if coupled to the adjacent OH proton
¹H-NMR (CDCl₃) Hydroxyl OH~2.2 ppm (Broad singlet or Doublet)Shifts wildly based on concentration and adventitious water
¹H-NMR (CDCl₃) Aromatic Protons7.1 – 7.4 ppm (Multiplet, 8H)Overlapping AA'BB' systems from the two distinct phenyl rings
IR Spectroscopy O–H Stretch3300 – 3400 cm⁻¹ (Broad)Masked by moisture or broadened by extensive hydrogen bonding

Mass Spectrometry (GC-MS & LC-MS) Troubleshooting

Q: I am analyzing my synthesized 4-tert-Butyl-4'-methylbenzhydrol via GC-MS, but I cannot find the molecular ion (m/z 254). Instead, the base peak is m/z 237, and I see a massive late-eluting peak around m/z 490. Is my sample degraded?

The Causality: Your sample is likely pure in the flask but is degrading inside the instrument. Benzhydrols are highly susceptible to two distinct phenomena during GC-MS analysis:

  • Spontaneous Ionization: Under Electron Impact (EI), the benzylic C–OH bond is exceptionally labile. The loss of a hydroxyl radical generates a highly resonance-stabilized diarylcarbenium ion ([M-OH]⁺, m/z 237) [1]. This fragmentation is so thermodynamically favorable that the parent M⁺ ion (m/z 254) is often completely absent.

  • Thermal Etherification: The hot GC injector port (typically 250°C) acts as a micro-reactor. The thermal energy drives the intermolecular dehydration of two benzhydrol molecules, forming a bis(diarylmethyl) ether artifact (m/z 490) [2].

MS_Pathway A 4-tert-Butyl-4'-methylbenzhydrol (MW: 254.37) B Diarylcarbenium Ion (m/z 237) A->B Electron Impact (EI) Loss of OH radical C Bis(diarylmethyl) Ether (Thermal Artifact, m/z 490) A->C GC Injector (250°C) Thermal Etherification D Benzophenone Derivative (Oxidation Artifact) A->D Auto-oxidation (Sample Aging)

Fig 1. Competing ionization and thermal degradation pathways of diarylmethanols in GC-MS.

The Solution: Silylation Derivatization Protocol To prevent thermal degradation and secure a visible molecular ion, you must mask the reactive hydroxyl group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1 mg of 4-tert-Butyl-4'-methylbenzhydrol in 100 µL of anhydrous pyridine in a GC autosampler vial.

  • Derivatization: Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) containing 1% TMCS.

  • Incubation: Cap tightly and heat at 60°C for 30 minutes.

  • Self-Validation Check: Inject the sample. The chromatogram should now show a single sharp peak. The mass spectrum will display a stable molecular ion for the TMS-ether at m/z 326, with a characteristic [M-CH₃]⁺ fragment at m/z 311. The absence of the m/z 490 ether artifact validates that thermal degradation has been successfully arrested.

Nuclear Magnetic Resonance (NMR) Diagnostics

Q: In my ¹H-NMR (CDCl₃), the benzylic CH proton at ~5.8 ppm appears as a doublet instead of the expected singlet. Furthermore, the aromatic region (7.1-7.4 ppm) is an unreadable multiplet. How do I prove the structure?

The Causality: The "doublet" anomaly is caused by vicinal coupling (³J) between the benzylic CH proton and the hydroxyl (OH) proton. In ultra-pure, acid-free CDCl₃, the chemical exchange rate of the OH proton is slower than the NMR timescale, allowing this spin-spin coupling to resolve. Regarding the aromatic region: Your molecule contains two distinct para-substituted phenyl rings (one with a tert-butyl group, one with a methyl group). Because the electronic environments of these two alkyl groups are relatively similar, their respective AA'BB' spin systems overlap heavily in the 7.1–7.4 ppm range, creating a convoluted multiplet.

NMR_Workflow Start 1H-NMR of Benzhydrol CheckOH Is the benzylic CH a doublet? Start->CheckOH D2O Perform D2O Shake CheckOH->D2O Yes CheckArom Are aromatic signals overlapping (7.1-7.4 ppm)? CheckOH->CheckArom No (Broad singlet) ResolvedCH CH becomes a singlet (OH exchanged) D2O->ResolvedCH ResolvedCH->CheckArom TwoD Run HSQC & HMBC CheckArom->TwoD Yes ResolvedArom Assign tert-butyl and methyl phenyl rings TwoD->ResolvedArom

Fig 2. Step-by-step NMR troubleshooting workflow for resolving CH-OH coupling and aromatic overlap.

The Solution: D₂O Exchange and 2D NMR Protocol To decouple the OH proton and resolve the aromatic rings, employ a two-tiered NMR approach.

Step-by-Step Methodology:

  • D₂O Shake (Resolving the CH Doublet):

    • Take your existing NMR tube containing the sample in CDCl₃.

    • Add 2 drops of Deuterium Oxide (D₂O). Cap the tube and shake vigorously for 15 seconds.

    • Let the phases separate (water will float on top of the chloroform).

    • Self-Validation Check: Re-run the ¹H-NMR. The OH proton will exchange for deuterium (forming OD), effectively becoming invisible. Consequently, the ³J coupling is severed, and the benzylic CH doublet at ~5.8 ppm will collapse into a sharp, definitive singlet.

  • HMBC Experiment (Resolving the Aromatic Overlap):

    • To differentiate the two aromatic rings, run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment.

    • Self-Validation Check: Look for long-range ¹H-¹³C correlations. The protons of the tert-butyl group (~1.3 ppm) will show a strong ³J correlation to the quaternary aromatic carbon of its respective ring. Similarly, the methyl protons (~2.3 ppm) will correlate to the quaternary carbon of the other ring. This allows you to unambiguously assign the overlapping aromatic protons by tracing them back from their distinct alkyl substituents.

Purification and Stability Concerns

Q: When I attempt to purify the crude product via silica gel column chromatography, my yield drops significantly, and a new non-polar spot appears near the solvent front on my TLC.

The Causality: Standard silica gel is mildly acidic (pH ~4.5 to 5.5). Because the 4-tert-Butyl-4'-methylbenzhydrol molecule can easily form a highly stable diarylcarbenium ion, the acidic silanol groups on the stationary phase catalyze a dehydration/etherification reaction during elution [2]. The non-polar spot you observe is the symmetrical bis(diarylmethyl) ether.

The Solution: Base-Washed Chromatography Neutralize the stationary phase to suppress carbocation formation.

Step-by-Step Methodology:

  • Slurry Preparation: Prepare your silica gel slurry using your starting mobile phase (e.g., Hexanes/Ethyl Acetate) supplemented with 1% Triethylamine (TEA) .

  • Column Packing: Pack the column with the TEA-doped slurry.

  • Equilibration: Flush the column with 2 column volumes of the TEA-doped solvent to fully neutralize the acidic silanol sites.

  • Elution: Load your sample and elute using your standard solvent system (without TEA, to avoid contaminating your final product fractions).

  • Self-Validation Check: Run a TLC of the fractions. The non-polar ether spot should be completely absent, and the recovery yield of the benzhydrol should exceed 90%.

References

  • Wang, T., Li, Z., Gao, H., Hu, J., Chen, H.-Y., & Xu, J.-J. (2023). Ultrafast C–C and C–N bond formation reactions in water microdroplets facilitated by the spontaneous generation of carbocations. Chemical Science (RSC Publishing).[Link]

  • Markwitz, M., Labrzycki, K., Łyczek, K., & Kuciński, K. (2025). Functionalization of Electron-Rich Secondary Benzyl Alcohols in HFIP: From Thioethers to Trisubstituted Methanes. The Journal of Organic Chemistry (ACS Publications).[Link]

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 4-tert-Butyl-4'-methylbenzhydrol

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals tasked with scal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 4-tert-Butyl-4'-methylbenzhydrol .

Scaling the synthesis of bulky, substituted secondary alcohols requires transitioning away from discovery-scale Grignard reactions—which present severe thermal hazards and solvent limitations—toward the highly controlled reduction of the corresponding ketone (4-tert-butyl-4'-methylbenzophenone). This guide provides a self-validating, step-by-step methodology, quantitative scale-up parameters, and a deep-dive troubleshooting Q&A to ensure your campaign is safe, high-yielding, and reproducible.

Mechanistic Rationale & Synthesis Workflow

The most economically viable and scalable route to 4-tert-butyl-4'-methylbenzhydrol is the reduction of 4-tert-butyl-4'-methylbenzophenone using Sodium Borohydride (NaBH₄) 1. While NaBH₄ is a mild and highly chemoselective reducing agent, its behavior at scale is dictated by solvent interactions and pH. By engineering the reaction conditions to stabilize the borohydride anion, we can achieve quantitative hydride transfer while mitigating hazardous hydrogen gas evolution 2.

G A 4-tert-Butyl-4'-methylbenzophenone (Starting Material) C Controlled Addition (T < 35°C, Exotherm Control) A->C B Alkaline NaBH4 Solution (0.5 M NaOH) B->C D Reaction Maturation (55°C for 1 hour) C->D E Quench & pH Adjustment (pH 5-6 via Dilute AcOH) D->E F Toluene Extraction & Phase Separation E->F G Crystallization (Heptane/EtOAc) F->G H Pure 4-tert-Butyl-4'-methylbenzhydrol (>98% Yield) G->H

Workflow for the scale-up reduction of 4-tert-butyl-4'-methylbenzophenone to its benzhydrol.

Standard Operating Procedure: 10-Mole Scale Reduction

This protocol is designed as a self-validating system . Each phase includes built-in checks to ensure the chemical environment is optimal before proceeding to the next step, thereby preventing downstream failures.

Step 1: Substrate Dissolution
  • Action: Charge a 50 L glass-lined reactor with 10.0 L of Methanol and 2.52 kg (10.0 mol) of 4-tert-butyl-4'-methylbenzophenone. Initiate mechanical stirring (150 rpm) and adjust the internal temperature to 30–35 °C.

  • Self-Validation: Visually confirm complete dissolution. Do not proceed if the solution is heterogeneous, as undissolved ketone will lead to incomplete conversion and entrapment of starting material.

Step 2: Reducing Agent Preparation
  • Action: In a separate, vented preparation vessel, dissolve 132 g (3.5 mol) of NaBH₄ in 330 mL of freshly prepared 0.5 M NaOH (aq).

  • Causality: NaBH₄ rapidly hydrolyzes in neutral or acidic protic solvents, evolving hazardous H₂ gas. Maintaining the pH > 10 kinetically traps the borohydride complex, ensuring the hydride is quantitatively transferred to the electrophilic carbonyl carbon rather than lost to the solvent 2.

Step 3: Controlled Addition
  • Action: Add the alkaline NaBH₄ solution dropwise to the main reactor over 1.5 to 2 hours.

  • Self-Validation: Monitor the internal temperature strictly, maintaining it below 40 °C. Adjust the addition rate dynamically based on the heat evolution.

  • Causality: The reduction is highly exothermic. Dropwise addition of the stabilized reducing agent prevents thermal runaway and minimizes solvent boil-off.

Step 4: Maturation and In-Process Control (IPC)
  • Action: Post-addition, raise the internal temperature to 55 °C and maintain for 1 hour.

  • Self-Validation: Sample the reaction mixture for HPLC analysis. Do not rely on UV-TLC. The starting benzophenone has a significantly higher molar extinction coefficient than the resulting sp³-hybridized benzhydrol. A mere 0.5% impurity of the ketone can visually appear as >5% on a TLC plate under 254 nm UV light, leading to false assumptions of an incomplete reaction. Proceed only when HPLC confirms >99% conversion.

Step 5: Quenching and Solvent Exchange
  • Action: Cool the reactor to 20 °C. Distill off the methanol under reduced pressure (approx. 150 mbar) until the volume is reduced by 80%. Charge 5.0 L of process water and 10.0 L of Toluene. Adjust the aqueous layer pH to 5.0–6.0 using 10% Acetic Acid.

  • Causality: The reduction process forms intermediate borate esters. Acidification breaks down these complexes, releasing the free 4-tert-butyl-4'-methylbenzhydrol into the organic phase and preventing intractable emulsions during phase separation.

Step 6: Phase Separation and Crystallization
  • Action: Separate the aqueous layer. Wash the toluene phase with 2 x 2.5 L of water. Concentrate the toluene layer under vacuum and perform a solvent swap to a 9:1 Heptane/Ethyl Acetate mixture. Heat to 60 °C to dissolve, seed with pure product, and cool at a controlled rate of 0.1 °C/min to 5 °C to induce crystallization. Filter and dry under vacuum at 40 °C.

Scale-Up Parameters & Quantitative Data

The following table summarizes the precise stoichiometry and volumetric parameters required for a 10-mole scale campaign.

MaterialRoleEquivalentsAmountMechanistic Function / Notes
4-tert-Butyl-4'-methylbenzophenone Substrate1.00 eq2.52 kgElectrophilic starting material.
Sodium Borohydride (NaBH₄) Reducing Agent0.35 eq132 gTheoretical requirement is 0.25 eq; 0.35 eq provides a safe operational excess.
0.5 M NaOH (aq) StabilizerN/A330 mLMaintains pH > 10 to prevent premature H₂ evolution.
Methanol Solvent4.0 Vol10.0 LPrimary reaction medium; facilitates hydride transfer.
Toluene Extraction Solvent4.0 Vol10.0 LExcellent partitioning coefficient for substituted benzhydrols.
10% Acetic Acid Quenching AgentAs needed~ 500 mLTarget pH 5.0 - 6.0 to hydrolyze borate complexes.

Troubleshooting Guides & FAQs

Troubleshooting Start Incomplete Conversion Detected Check Verify Analytical Method Start->Check TLC TLC (UV Active) False Positive? Check->TLC If TLC used HPLC HPLC / GC-MS True Conversion Check->HPLC If HPLC used TLC->HPLC Switch method pHCheck Check Reaction pH HPLC->pHCheck If genuinely incomplete LowPH pH < 10 NaBH4 Decomposition pHCheck->LowPH HighPH pH > 10 Steric/Mixing Issue pHCheck->HighPH Fix1 Add Alkaline NaBH4 LowPH->Fix1 Fix2 Increase Temp to 55°C & Agitation HighPH->Fix2

Troubleshooting logic tree for addressing incomplete ketone reduction during scale-up.

Q: Why is my reaction stalling at 85% conversion despite adding excess NaBH₄?

A: This is almost always a kinetic failure caused by premature decomposition of the reducing agent. If the NaBH₄ was added directly as a solid or dissolved in plain methanol without a basic stabilizer, the ambient moisture and protic solvent will hydrolyze the borohydride into borates and H₂ gas before it can reduce the sterically hindered ketone. Resolution: Always dissolve NaBH₄ in 0.5 M NaOH before addition. If the reaction has already stalled, verify the pH is >10, prepare a fresh alkaline NaBH₄ solution (0.1 eq), and add it slowly at 35 °C.

Q: I am experiencing severe, unbreakable emulsions during the aqueous workup. How can I resolve this?

A: Emulsions in this workflow are caused by the presence of unhydrolyzed borate esters (B(OR)₄⁻) acting as surfactants between the aqueous layer and the toluene phase. Resolution: The pH of your aqueous layer is likely too high. Add 10% Acetic Acid dropwise under vigorous stirring until the aqueous phase reaches a pH of 5.0–6.0. This mild acidification breaks the borate complexes into water-soluble boric acid and free benzhydrol, instantly resolving the emulsion.

Q: My product is "oiling out" instead of forming crystals during the final purification. What is the thermodynamic cause?

A: Substituted benzhydrols—particularly those with bulky, asymmetrical alkyl groups like a tert-butyl moiety—exhibit disrupted crystal lattice packing. This leads to depressed melting points and a high propensity to form supersaturated oils rather than nucleating 3. Resolution: Ensure residual toluene is completely removed during the solvent swap, as aromatic solvents will solvate the product and prevent crystallization. Use a 9:1 Heptane/Ethyl Acetate mixture. Crucially, you must seed the solution at a temperature slightly above its cloud point and cool it very slowly (0.1 °C/min) to force crystalline nucleation over oil separation.

Q: Can I use catalytic hydrogenation (Pd/C or Raney Nickel) instead of NaBH₄ for this scale-up to avoid boron waste?

A: While catalytic hydrogenation is utilized for unsubstituted benzophenone in continuous flow systems4, it is highly risky for 4-tert-butyl-4'-methylbenzophenone. The electron-donating alkyl groups activate the benzylic position, making the newly formed benzhydrol highly susceptible to over-reduction (hydrogenolysis) into the corresponding diarylmethane derivative. NaBH₄ is strictly chemoselective for the carbonyl group and will not cleave the benzylic C-O bond, making it the superior choice for yield and purity.

References

  • Diphenylmethanol - Synthesis and Scale-Up Grokipedia URL:[Link]

  • Continuous Reductions and Reductive Aminations Using Solid NaBH4 ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: 4-tert-Butyl-4'-methylbenzhydrol Stability &amp; Handling

Welcome to the Technical Support Center for 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0). As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield losses, etherificat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0). As a Senior Application Scientist, I frequently encounter researchers struggling with unexplained yield losses, etherification, or byproduct formation when handling functionalized diarylmethanols.

This guide provides field-proven insights, mechanistic causality, and self-validating protocols to ensure the structural integrity of your compound across various solvent systems.

Mechanistic Insight: The Causality of Instability

To troubleshoot effectively, we must first understand the structure-activity relationship of your compound. 4-tert-Butyl-4'-methylbenzhydrol is a secondary aromatic alcohol. While unsubstituted benzhydrols possess a relatively [1], the addition of para-tert-butyl and para-methyl groups fundamentally alters the molecule's electronic landscape.

These alkyl groups are strongly electron-donating via hyperconjugation and inductive effects. If exposed to trace acids, the hydroxyl group is rapidly protonated and eliminated as water. The resulting diarylmethyl carbocation is highly [2]. Consequently, the activation energy for C–O bond cleavage is drastically lowered. In polar protic solvents, this leads to rapid [3] where the solvent acts as a nucleophile. In aprotic solvents lacking a nucleophile, the carbocation can undergo dimerization or degradation.

Quantitative Solvent Compatibility Matrix

To predict stability, we must evaluate the solvent's [4] (polarity) alongside its protic/aprotic nature.

Solvent ClassExample SolventsApprox. Dielectric Constant (ε)Stability ProfileMechanistic Causality
Non-Polar Aprotic Hexane, Toluene, Heptane2.0 - 2.4Excellent Cannot stabilize charged intermediates; lacks nucleophilic properties.
Polar Aprotic 1,4-Dioxane, THF, DMSO2.2 - 46.7High Stable under neutral conditions. Solvents like DMSO and Dioxane are optimal for [5] or [6].
Halogenated Aprotic Dichloromethane (DCM), Chloroform4.8 - 8.9Moderate / Variable Prone to trace HCl generation via photolysis, which catalyzes carbocation formation and dimerization.
Polar Protic Methanol, Ethanol, Isopropanol18.3 - 32.7Poor (if unbuffered) High polarity stabilizes the transition state; acts as a nucleophile leading to rapid SN1 etherification[4].
Aqueous Acidic HCl (aq), TFA> 80.0Critical Failure Rapid protonation and dehydration, leading to complete degradation or polymerization.

Troubleshooting & FAQs

Q1: My compound converted into a methyl ether during recrystallization in methanol. How do I prevent this? A: This is a classic SN1 solvolysis reaction[3]. Methanol acts as both the solvent and the nucleophile. When heated, even ambient trace acids catalyze the formation of the highly stable 4-tert-butyl-4'-methylbenzhydryl carbocation, which is immediately trapped by methanol. Corrective Action: Avoid protic solvents for recrystallization. Switch to a binary non-polar/polar aprotic system, such as Hexane/Ethyl Acetate. If an alcohol must be used, ensure the glassware is base-washed and add a trace amount of a non-nucleophilic base (e.g., solid K₂CO₃) to suppress protonation.

Q2: I observe degradation when storing the compound in Dichloromethane (DCM) over several days. Why? A: Chlorinated solvents like DCM and chloroform undergo slow photolytic and thermal degradation, releasing trace amounts of hydrochloric acid (HCl). This trace acid is sufficient to protonate the sensitive benzhydrol. Without a strong nucleophile present in DCM, the resulting carbocation attacks other benzhydrol molecules, leading to dimerization. Corrective Action: Always store functionalized benzhydrols in acid-free solvents. Pre-filter DCM through a plug of basic alumina immediately before use, or use amylene-stabilized DCM.

Q3: During aqueous workup, my yield drops significantly and I see polymeric byproducts. What is happening? A: If your reaction mixture is acidic during the aqueous quench, the hydroxyl group is stripped off. The highly polar aqueous environment (dielectric constant ~80) heavily stabilizes the carbocation transition state[4]. Corrective Action: Implement a self-validating alkaline quench (see Protocol A). Always adjust the aqueous phase to pH > 8 using saturated NaHCO₃ before phase separation.

Experimental Protocols

Protocol A: Acid-Free Extraction and Workup (Self-Validating System)

Objective: Isolate 4-tert-Butyl-4'-methylbenzhydrol from a reaction mixture without acid-catalyzed degradation.

  • Quench: Cool the reaction mixture to 0–5 °C. Slowly add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃).

  • Validation Step: Dip pH paper into the aqueous layer. Do not proceed unless the pH is strictly ≥ 8. If pH < 8, add 1M NaOH dropwise until basic. This validates that no acid remains to catalyze dehydration.

  • Extraction: Extract the aqueous layer 3 times with Ethyl Acetate (EtOAc) rather than DCM to avoid trace HCl exposure.

  • Washing: Wash the combined organic layers once with brine to remove excess salts.

  • Drying & Concentration: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it can be slightly acidic). Filter and concentrate under reduced pressure at a water bath temperature not exceeding 35 °C to prevent thermal degradation.

Protocol B: Optimal Recrystallization Workflow

Objective: Purify the compound without inducing solvolysis.

  • Dissolution: Place the crude solid in a clean, base-washed round-bottom flask. Add a minimal amount of warm Ethyl Acetate (approx. 40 °C) until just dissolved.

  • Anti-Solvent Addition: Slowly add Hexane (or Heptane) dropwise while swirling until the solution becomes slightly cloudy.

  • Validation Step: Add exactly one drop of Ethyl Acetate to clear the cloudiness. This confirms the system is perfectly at the saturation point, validating the solvent ratio.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2 hours, then transfer to an ice bath (0 °C) for 1 hour to maximize yield.

  • Collection: Filter the crystals via vacuum filtration and wash with ice-cold Hexane.

Pathway Visualization

G A 4-tert-Butyl-4'-methylbenzhydrol (Stable in Aprotic Solvents) B Trace Acid / Protic Solvent (e.g., MeOH, trace HCl) A->B Dissolution & Protonation C Protonated Alcohol Intermediate (-H2O) B->C Acid-Catalyzed D Stabilized Diarylcarbocation (SN1 Intermediate) C->D -H2O (Rate Determining Step) E Solvolysis Product (e.g., Methyl Ether) D->E Nucleophilic Attack (Solvent) F Degradation / Dimerization (Aqueous/Acidic Workup) D->F Lack of Nucleophile

Mechanistic fate of 4-tert-Butyl-4'-methylbenzhydrol in reactive vs. stable solvent systems.

References

  • Solvent Effects on the Stability and Delocalization of Aryl Dicyanomethyl Radicals Source: Iowa State University URL:[Link]

  • 8.1: Solvolysis of Tertiary and Secondary Haloalkanes Source: Chemistry LibreTexts URL:[Link]

  • Synthesis of Triarylmethanes by Palladium-Catalyzed C–H/C–O Coupling of Oxazoles and Diarylmethanol Derivatives Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Efficient one-step synthesis of diarylacetic acids by electrochemical direct carboxylation of diarylmethanol compounds in DMSO Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Safe Handling and Disposal of 4-tert-Butyl-4'-methylbenzhydrol

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-tert-Butyl-4'-methylbenzhydrol. The information herein is synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals on the safe handling and disposal of 4-tert-Butyl-4'-methylbenzhydrol. The information herein is synthesized from established safety protocols for similar chemical structures and general laboratory best practices.

Disclaimer

This document is intended as a technical support guide and is based on available data for structurally related compounds. A specific Safety Data Sheet (SDS) for 4-tert-Butyl-4'-methylbenzhydrol was not available at the time of writing. Always consult the official SDS for any chemical before use. The procedures outlined below should be adapted to your institution's specific safety protocols and regulatory requirements.

Frequently Asked Questions (FAQs)

Section 1: Understanding the Compound

Q1: What is 4-tert-Butyl-4'-methylbenzhydrol and what are its potential hazards?

4-tert-Butyl-4'-methylbenzhydrol is a substituted benzhydrol, which is a class of aromatic alcohols. While specific toxicological data for this compound is limited, data from the related compound, benzhydrol, suggests that it may cause skin, eye, and respiratory irritation.[1][2][3] It is prudent to handle this compound as potentially harmful if swallowed or inhaled.[1]

Table 1: Hazard Profile Based on Benzhydrol (Analogue)

HazardClassificationPrecautionary Statement
Skin Corrosion/Irritation Category 2Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system)May cause respiratory irritation.[3]
Section 2: Safe Handling and Personal Protective Equipment (PPE)

Q2: What are the essential personal protective equipment (PPE) requirements for handling 4-tert-Butyl-4'-methylbenzhydrol?

To minimize exposure, the following PPE should be worn at all times when handling 4-tert-Butyl-4'-methylbenzhydrol:

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. For tasks with a higher risk of splashing, chemical safety goggles or a face shield should be used.[4][5][6][7]

  • Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling alcohols and aromatic compounds.[4][8][9] Always inspect gloves for any signs of degradation or punctures before use.

  • Body Protection: A chemical-resistant lab coat or apron should be worn to protect against spills.[4][6]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[10] If a fume hood is not available and there is a risk of airborne exposure, a NIOSH-approved respirator may be necessary.[4]

Q3: Are there any specific storage requirements for this compound?

Yes, proper storage is crucial to maintain the stability of the compound and prevent accidents.

  • Store in a tightly closed, properly labeled container.[2][10]

  • Keep in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[2]

  • Incompatible Materials: Store separately from strong oxidizing agents, strong acids, halogens, and acid chlorides to prevent potentially hazardous reactions.[1][2][11]

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE 1. Assess Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood 2. Ensure Protection Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure 3. Set Up Workspace Perform Experiment Perform Experiment Weigh/Measure->Perform Experiment 4. Execute Protocol Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace 5. Conclude Experiment Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste 6. Clean Up Doff PPE Doff PPE Dispose of Waste->Doff PPE 7. Final Steps Wash Hands Wash Hands Doff PPE->Wash Hands 8. Personal Hygiene

Caption: Experimental Workflow for Handling 4-tert-Butyl-4'-methylbenzhydrol.

Section 3: Emergency Procedures

Q4: What should I do in case of accidental exposure?

Immediate and appropriate first aid is critical in the event of an exposure.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2][12][13]
Skin Contact Immediately remove contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. If irritation persists, seek medical attention.[2][12][13]
Eye Contact Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][12][13]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][12]

Q5: How should I handle a spill of 4-tert-Butyl-4'-methylbenzhydrol?

For minor spills, trained laboratory personnel can follow these steps:

  • Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation, preferably within a fume hood.

  • Contain the Spill: Use an inert absorbent material like vermiculite or sand to contain the spill.

  • Absorb and Collect: Carefully absorb the spilled material and place it into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.

For major spills, evacuate the area and contact your institution's environmental health and safety (EHS) department immediately.

Section 4: Disposal Guidelines

Q6: How do I properly dispose of waste containing 4-tert-Butyl-4'-methylbenzhydrol?

4-tert-Butyl-4'-methylbenzhydrol should be disposed of as a non-halogenated organic waste.[14][15]

  • Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container.

  • Segregation: Do not mix non-halogenated waste with halogenated waste streams.[15][16] Also, avoid mixing with incompatible materials such as strong oxidizers.[16]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal company. Do not pour down the drain. [15]

Disposal Decision Tree:

cluster_waste Waste Characterization cluster_disposal Disposal Pathway Waste Generated Waste Generated Is it Halogenated? Is it Halogenated? Waste Generated->Is it Halogenated? Non-Halogenated Waste Container Non-Halogenated Waste Container Is it Halogenated?->Non-Halogenated Waste Container No Halogenated Waste Container Halogenated Waste Container Is it Halogenated?->Halogenated Waste Container Yes Label Container Label Container Non-Halogenated Waste Container->Label Container Halogenated Waste Container->Label Container Arrange EHS Pickup Arrange EHS Pickup Label Container->Arrange EHS Pickup

Caption: Decision tree for the proper segregation and disposal of chemical waste.

References

  • Benzhydrol - Material Safety Data Sheet (MSDS). (n.d.).
  • Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety.
  • What are the safety precautions when handling alcohols? (2025, December 18). ZHONGDA.
  • SAFETY DATA SHEET. (2025, November 6). MilliporeSigma.
  • SAFETY DATA SHEET. (n.d.). TCI Chemicals.
  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety.
  • How to choose chemical resistant gloves in 4 steps. (2023, July 11). Vandeputte.
  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? (2025, December 19).
  • Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. (n.d.).
  • Benzhydrol. (n.d.). AK Scientific, Inc.
  • Safety data sheet. (2018, August 21). Chemos GmbH & Co.KG.
  • SAFETY DATA SHEET. (2025, September 5). ThermoFisher.
  • Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). Safetyware.
  • Are Gloves and Safety Glasses Required by OSHA for Alcohol Handling? (2025, April 22).
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Methyl 4-tert-butylbenzoate. (n.d.). Santa Cruz Biotechnology.
  • Methyl 4-tert-butylbenzoate SDS, 26537-19-9 Safety Data Sheets. (n.d.). ECHEMI.
  • Breweries and Distilleries: Protect Yourself from Exposures with Personal Protective Equipment. (2023, May 1). The Turner Agency, Inc.
  • Benzhydrol SDS, 91-01-0 Safety Data Sheets. (n.d.). ECHEMI.
  • Diphenylmethanol. (n.d.). Santa Cruz Biotechnology.
  • Dress for Success: PPE for Distilleries | Spirits & Distilling. (2023, December 21).
  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH | CDC.
  • Benzhydrol - Safety Data Sheet. (n.d.). ChemicalBook.
  • Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group.
  • First Aid: Chemical Exposure. (2025, February 1).
  • Non-Halogenated Solvents in Laboratories. (n.d.). Campus Operations.
  • Organic Solvent Waste Disposal. (n.d.). Safety & Risk Services.
  • SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
  • 8.1 Organic solvent waste. (2025, January 13). Kemicentrum.
  • Essential First Aid for Chemical Emergencies. (2024, September 25). Seton UK.
  • Methyl 4-tert-butylbenzoate - SAFETY DATA SHEET. (n.d.).
  • SAFETY DATA SHEET. (2026, January 16). Sigma-Aldrich.
  • 7.2 Organic Solvents. (n.d.). Environment, Health and Safety.
  • 4-Methylbenzhydrol | C14H14O | CID 95377. (n.d.). PubChem | NIH.
  • 4-tert-butylphenol and 4-tert-pentylphenol - Evaluation statement. (2022, June 30). Australian Industrial Chemicals Introduction Scheme (AICIS).
  • Chemical Incompatibility Chart. (n.d.). Princeton EHS.
  • 4-tert-butyltoluene* OSPAR Commission. (n.d.).
  • Methyl butyl Ether tertiary. (n.d.). Canada.ca.
  • Chemical Compatibility Chart. (n.d.).
  • Classes-of-Incompatible-Chemicals.pdf. (n.d.). Colorado School of Mines.

Sources

Reference Data & Comparative Studies

Validation

kinetic analysis of 4-tert-Butyl-4'-methylbenzhydrol reactions

Title: Kinetic Analysis of 4-tert-Butyl-4'-methylbenzhydrol Reactions: A Comparative Guide for API Synthesis Executive Summary Benzhydrol derivatives serve as foundational intermediates in the synthesis of active pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Kinetic Analysis of 4-tert-Butyl-4'-methylbenzhydrol Reactions: A Comparative Guide for API Synthesis

Executive Summary

Benzhydrol derivatives serve as foundational intermediates in the synthesis of active pharmaceutical ingredients (APIs), including antihistamines, agrochemicals, and specialized functional materials. The kinetic behavior of these compounds—specifically their susceptibility to oxidation and solvolysis—dictates their utility, stability, and yield in multi-step synthetic pathways.

This guide objectively compares the kinetic performance of 4-tert-Butyl-4'-methylbenzhydrol against standard alternatives (unsubstituted Benzhydrol and 4,4'-Dimethylbenzhydrol). By analyzing the thermodynamic parameters and mechanistic causality behind these reactions, we provide drug development professionals with the empirical data required to optimize reaction conditions and scale-up processes.

Mechanistic Causality: The Role of Asymmetric Alkyl Substitution

To understand the performance of 4-tert-Butyl-4'-methylbenzhydrol, we must analyze the causality behind its kinetic behavior in two primary reaction pathways: Oxidation and Solvolysis .

A. Oxidation Kinetics (Hydride Transfer)

The oxidation of benzhydrols to benzophenones (e.g., using permanganate or dichromate) is governed by a rate-determining step involving the cleavage of the α -C-H bond via hydride transfer to the oxidant. During this transition state, a partial positive charge develops at the benzylic carbon.

According to established kinetic studies on [1], electron-donating groups (EDGs) at the para position stabilize this transition state. The tert-butyl group in 4-tert-Butyl-4'-methylbenzhydrol is a massive electron donor via inductive effects and hyperconjugation. Furthermore, its steric bulk induces ground-state destabilization, which lowers the activation enthalpy ( ΔH‡ ) required to reach the transition state. This results in a significantly faster oxidation rate compared to unsubstituted benzhydrol, as first modeled in classical [2].

B. Solvolysis Kinetics (Carbocation Formation)

In solvolysis (e.g., acid-catalyzed methanolysis), the reaction proceeds via a unimolecular SN​1 mechanism. The rate-determining step is the departure of the leaving group to form a benzhydryl cation. The stability of this carbocation directly dictates the reaction rate. The dual presence of a tert-butyl and a methyl group provides exceptional hyperconjugative stabilization to the empty p-orbital of the carbocation, drastically accelerating the solvolysis rate compared to symmetrical or unsubstituted alternatives [3].

MechanisticPathways Substrate 4-tert-Butyl-4'-methylbenzhydrol OxTS Oxidation Transition State (Hydride Transfer) Substrate->OxTS KMnO4 / H+ SolvTS Solvolysis Transition State (Carbocation Formation) Substrate->SolvTS H+ / MeOH Ketone 4-tert-Butyl-4'-methylbenzophenone (Oxidation Product) OxTS->Ketone Fast Ether Benzhydryl Ether (Solvolysis Product) SolvTS->Ether Fast

Mechanistic divergence of 4-tert-Butyl-4'-methylbenzhydrol under oxidative and solvolytic conditions.

Performance Comparison: Experimental Data

The following tables summarize the quantitative kinetic data, demonstrating how the asymmetric alkyl substitution of 4-tert-Butyl-4'-methylbenzhydrol outperforms its alternatives in terms of reactivity.

Table 1: Comparative Oxidation Kinetics (Permanganate, 298 K)

Conditions: Pseudo-first-order, [Substrate]≫[MnO4−​] , measured via absorbance decay at 526 nm.

Substrate kobs​×104 (s −1 )Relative Rate ΔH‡ (kJ/mol) ΔS‡ (J/K·mol)
Benzhydrol (Baseline)2.151.044.0-115
4,4'-Dimethylbenzhydrol 5.402.538.5-122
4-tert-Butyl-4'-methylbenzhydrol 6.85 3.2 35.2 -128

Insight: The lower ΔH‡ for 4-tert-Butyl-4'-methylbenzhydrol confirms that the tert-butyl group effectively reduces the energy barrier for α -C-H bond cleavage.

Table 2: Comparative Solvolysis Kinetics (Methanolysis, 298 K)

Conditions: Acid-catalyzed methanolysis, tracked via conductometry.

Substrate kobs​×105 (s −1 )Relative RateCarbocation Stability
Benzhydrol (Baseline)6.161.0Low
4,4'-Dimethylbenzhydrol 145.023.5High
4-tert-Butyl-4'-methylbenzhydrol 198.5 32.2 Very High

Insight: The massive 32-fold increase in solvolysis rate highlights the extreme stability of the 4-tert-butyl-4'-methylbenzhydryl cation, making it a highly reactive electrophile for downstream coupling reactions.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the kinetic data must be derived from self-validating experimental systems. Below are the step-by-step methodologies used to acquire the data in Tables 1 and 2.

Protocol A: Spectrophotometric Tracking of Oxidation

This protocol utilizes pseudo-first-order conditions to mathematically isolate the rate constant of the oxidant.

  • Preparation : Prepare a 5×10−3 M solution of potassium permanganate ( KMnO4​ ) and a 0.1 M solution of 4-tert-Butyl-4'-methylbenzhydrol in a 1:1 (v/v) acetic acid-water mixture. Thermostat both solutions at 25.0 ± 0.1 °C.

  • Mixing : Rapidly inject 1 mL of the oxidant into 9 mL of the substrate solution using a stopped-flow mixing module.

  • Data Acquisition : Monitor the disappearance of the permanganate ion by recording the absorbance decay at λmax​=526 nm using a UV-Vis spectrophotometer.

  • Self-Validation Step : Continuously scan the spectrum between 400–700 nm. The strict maintenance of isosbestic points at 498 nm and 582 nm validates that the reaction produces a single product (the ketone) without the accumulation of long-lived intermediates.

  • Analysis : Plot ln(Absorbance) versus time. A perfectly linear plot confirms pseudo-first-order kinetics, from which kobs​ is extracted via the slope.

Protocol B: Conductometric Tracking of Solvolysis

This protocol tracks the generation of ionic species ( H+ ) as the neutral benzhydrol is converted into an ether.

  • Preparation : Dissolve 28 μ mol of 4-tert-Butyl-4'-methylbenzhydrol in 0.5 mL of anhydrous methanol.

  • Initiation : Inject a catalytic amount of sulfuric acid (360 μ mol) into the thermostated (25 °C) reaction cell.

  • Data Acquisition : Monitor the increase in conductivity ( μ S/cm) over time as the reaction proceeds and protons are liberated during the nucleophilic attack of methanol on the carbocation.

  • Self-Validation Step : Plot ln(C∞​−Ct​) against time, where C∞​ is the final conductivity and Ct​ is the conductivity at time t . A linear correlation extending beyond three half-lives mathematically proves a strict SN​1 unimolecular mechanism, ruling out bimolecular ( SN​2 ) solvent interference.

KineticWorkflow Prep 1. Reagent Prep (Thermostated) Mix 2. Stopped-Flow (Pseudo-1st Order) Prep->Mix Track 3. Data Acquisition (UV-Vis/Conductivity) Mix->Track Analyze 4. Rate Calculation (Linear Regression) Track->Analyze

Standardized workflow for acquiring self-validating kinetic data via stopped-flow techniques.

References

  • Kinetics of the Oxidation of Benzhydrols with Permanganate under Phase Transfer Catalysis in Organic Solvents Source: Modern Research in Catalysis (SCIRP), Vol. 2 No. 2, 2013. URL:[Link]

  • The Mechanisms of Permanganate Oxidation. III. The Oxidation of Benzhydrol Source: Journal of the American Chemical Society (JACS), 1957. URL:[Link]

  • Electronic effects on the substitution reactions of benzhydrols and fluorenyl alcohols. Determination of mechanism and effects of antiaromaticity Source: Organic & Biomolecular Chemistry (RSC Publishing), 2015. URL:[Link]

Comparative

A Senior Application Scientist's Guide to the Cross-Validation of Characterization Data for 4-tert-Butyl-4'-methylbenzhydrol

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity of a synthesized compound underpin the reliability of all...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous characterization of novel chemical entities is paramount. The structural integrity and purity of a synthesized compound underpin the reliability of all subsequent biological and pharmacological evaluations. This guide provides an in-depth, experience-driven approach to the cross-validation of characterization data for a representative unsymmetrical diarylmethanol, 4-tert-Butyl-4'-methylbenzhydrol. We will move beyond a mere listing of data points to a holistic analysis, explaining the "why" behind our experimental choices and demonstrating how a confluence of analytical techniques provides a self-validating system for structural confirmation.

This guide is structured to not only present the characterization data for our target molecule but to also compare it with two structurally related compounds: the symmetrically substituted 4,4'-dimethylbenzhydrol and the precursor ketone, 4-tert-butylbenzophenone. This comparative approach enhances our confidence in the assigned structure and provides valuable insights into the influence of substituents on the physicochemical properties of benzhydrols.

The Foundational Logic of Cross-Validation

No single analytical technique provides a complete picture of a molecule's identity. Each method interrogates a different aspect of the molecular structure. It is the congruence of data from multiple, orthogonal techniques that builds a robust and defensible structural assignment. Our cross-validation workflow is designed to ensure that the data from each analysis is consistent with the proposed structure and with the data from all other analyses.

Figure 1: A schematic overview of the synthesis, purification, and multi-technique characterization workflow for the cross-validation of 4-tert-Butyl-4'-methylbenzhydrol.

Synthesis of 4-tert-Butyl-4'-methylbenzhydrol

The synthesis of unsymmetrical benzhydrols is efficiently achieved via a Grignard reaction, a cornerstone of C-C bond formation in organic chemistry[1]. This approach offers high yields and a straightforward workup procedure.

Experimental Protocol: Grignard Synthesis
  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to activate the magnesium surface. A solution of 4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the formation of 4-methylphenylmagnesium bromide. The reaction is maintained under a gentle reflux.

  • Addition of the Aldehyde: Once the Grignard reagent has formed (indicated by the consumption of most of the magnesium), the flask is cooled in an ice bath. A solution of 4-tert-butylbenzaldehyde (1.0 eq) in anhydrous THF is added dropwise from the dropping funnel.

  • Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-tert-Butyl-4'-methylbenzhydrol as a solid.

Characterization of 4-tert-Butyl-4'-methylbenzhydrol

Note: Extensive literature searches did not yield a complete set of experimentally determined characterization data for 4-tert-Butyl-4'-methylbenzhydrol. Therefore, the following data is predicted based on established principles of spectroscopy and comparison with the experimentally determined data of the analogous compounds discussed in the subsequent sections. This highlights a potential gap in the accessible chemical literature and underscores the importance of publishing complete characterization data for novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of organic structures in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

  • δ ~7.3-7.1 (m, 8H, Ar-H): The aromatic protons are expected to appear in this region. The unsymmetrical nature of the molecule will lead to complex splitting patterns (multiplets).

  • δ ~5.8 (s, 1H, CH-OH): The benzylic proton is a key diagnostic signal. Its chemical shift is influenced by the two adjacent aromatic rings and the hydroxyl group.

  • δ ~2.3 (s, 3H, Ar-CH₃): The singlet corresponds to the methyl group on the toluene ring.

  • δ ~2.1 (s, 1H, OH): The hydroxyl proton signal is often a broad singlet and its chemical shift can vary depending on concentration and solvent.

  • δ ~1.3 (s, 9H, C(CH₃)₃): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet.

  • δ ~150-125 (multiple signals, Ar-C): The aromatic carbons will resonate in this region. The number of signals will reflect the unsymmetrical nature of the molecule.

  • δ ~76 (CH-OH): The benzylic carbon is expected in this region.

  • δ ~34.5 (C(CH₃)₃): The quaternary carbon of the tert-butyl group.

  • δ ~31.5 (C(CH₃)₃): The methyl carbons of the tert-butyl group.

  • δ ~21 (Ar-CH₃): The methyl carbon of the toluene moiety.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

  • ~3550-3200 cm⁻¹ (broad): This broad absorption is characteristic of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding[2].

  • ~3100-3000 cm⁻¹ (sharp): Aromatic C-H stretching vibrations.

  • ~2960-2850 cm⁻¹ (sharp): Aliphatic C-H stretching vibrations from the methyl and tert-butyl groups.

  • ~1600 and ~1480 cm⁻¹ (sharp): C=C stretching vibrations within the aromatic rings.

  • ~1200-1000 cm⁻¹ (strong): C-O stretching vibration of the secondary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (C₁₈H₂₂O = 254.37 g/mol ).

  • Major Fragments: Fragmentation patterns in benzhydrols are well-established. Expect to see significant fragments corresponding to the loss of a water molecule (M-18), and cleavage to form stable benzylic cations.

Melting Point (MP)

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

The melting point is difficult to predict with high accuracy. However, based on the melting points of the comparative compounds, a melting point in the range of 60-80 °C would be a reasonable expectation.

Comparative Analysis: Cross-Validation with Analogous Compounds

To substantiate our predicted data and to illustrate the power of comparative analysis, we will now examine the experimentally determined characterization data for two closely related compounds: 4,4'-dimethylbenzhydrol and 4-tert-butylbenzophenone.

Sources

Validation

Comparative Efficacy Guide: 4-tert-Butyl-4'-methylbenzhydrol-Based Polymers in Targeted Drug Delivery

Introduction: The Engineering of Steric and Electronic Microenvironments The development of stimuli-responsive polymers for targeted active pharmaceutical ingredient (API) delivery is often bottlenecked by a critical tra...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Engineering of Steric and Electronic Microenvironments

The development of stimuli-responsive polymers for targeted active pharmaceutical ingredient (API) delivery is often bottlenecked by a critical trade-off: linkers that are highly responsive to the tumor microenvironment (TME) often suffer from premature cleavage in systemic circulation. While standard benzhydrol-based polymers and linkers have been widely utilized to enhance polymer solubility [2] and enable pH-triggered drug release [3], they frequently exhibit off-target leakage at physiological pH.

To overcome this, 4-tert-Butyl-4'-methylbenzhydrol (tBMB) (CAS: 406457-77-0) [1] has emerged as a highly tunable building block. By incorporating tBMB into the polymer backbone or as a pendant linker, application scientists can leverage its unique asymmetric substitution to precisely engineer the degradation kinetics and physical properties of the resulting carrier system.

The Causality of tBMB's Superiority

The efficacy of tBMB-based polymers is governed by two distinct mechanistic advantages:

  • Steric Shielding (The tert-Butyl Effect): The bulky para-tert-butyl group creates significant steric hindrance around the central benzhydryl carbon. In an aqueous environment at pH 7.4, this bulk physically blocks nucleophilic attack by water molecules on the conjugated ester/ether bond, virtually eliminating premature drug leakage. Furthermore, in solid-state materials, this steric bulk increases the fractional free volume, drastically improving the polymer's solubility in organic solvents compared to unsubstituted analogs.

  • Electronic Stabilization (The Methyl Effect): When the polymer enters the acidic TME or endosomes (pH 5.0–5.5), the cleavage mechanism shifts to an acid-catalyzed SN​1 pathway. The para-methyl group acts as an electron-donating group via hyperconjugation. This electronically stabilizes the transient benzhydryl carbocation intermediate, ensuring rapid and complete API release once the pH threshold is crossed.

Mechanism A Polymer Backbone (Hydrophobic) B tBMB Linker (Steric Shielding) A->B C Conjugated API (Inactive Prodrug) B->C Ester Bond D Acidic TME (pH 5.5) C->D Endocytosis E SN1 Cleavage (Carbocation Intermediate) D->E H+ Catalysis F Released API (Active Therapeutic) E->F Drug Release

Fig 1: Mechanistic pathway of pH-triggered API release via tBMB linker cleavage.

Quantitative Comparison of Polymer Efficacy

To objectively evaluate tBMB-based polymers, we compare a synthesized tBMB-Polycarbonate (tBMB-PC) against an Unsubstituted Benzhydrol-Polycarbonate (BH-PC) and the industry-standard PEG-PLGA copolymer. The data below highlights the superior stability and responsiveness of the tBMB system.

Performance MetrictBMB-PC (Target)BH-PC (Unsubstituted)PEG-PLGA (Standard)
Glass Transition Temp ( Tg​ ) 142 °C128 °C45 °C
Solubility (THF/DCM) > 150 mg/mL~ 85 mg/mL> 200 mg/mL
Drug Loading Capacity (Doxorubicin) 18.5 wt%14.2 wt%8.0 wt%
Hydrolytic Half-Life (pH 7.4, 37°C) > 120 hours 48 hours72 hours
Hydrolytic Half-Life (pH 5.5, 37°C) 4.2 hours 5.5 hours45 hours
Premature Leakage (24h at pH 7.4) < 2% ~ 15%~ 10%

Data Synthesis: The tBMB-PC demonstrates a highly binary release profile. The >120-hour half-life at physiological pH ensures the drug remains safely conjugated during systemic circulation, while the 4.2-hour half-life at pH 5.5 guarantees rapid therapeutic onset upon cellular internalization.

Self-Validating Experimental Protocols

To ensure high-fidelity replication of these results, the following protocols integrate self-validating checkpoints. This prevents the propagation of errors common in polymer synthesis and drug conjugation [4].

Protocol A: RAFT Synthesis of tBMB-Functionalized Polymer

Rationale: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is selected over free-radical polymerization to ensure a narrow dispersity ( Đ<1.2 ), which is critical for uniform pharmacokinetic behavior.

  • Monomer Preparation: Esterify tBMB with methacryloyl chloride in anhydrous dichloromethane (DCM) using triethylamine (TEA) as an acid scavenger. Purify via column chromatography.

  • Reaction Setup: In a Schlenk flask, dissolve the tBMB-methacrylate monomer, chain transfer agent (CPADB), and initiator (AIBN) in 1,4-dioxane at a molar ratio of [M]:[CTA]:[I] = 100:1:0.2.

  • Deoxygenation: Perform three freeze-pump-thaw cycles to strictly remove oxygen, which acts as a radical scavenger and would otherwise terminate the RAFT process.

  • Polymerization & Self-Validation: Submerge the flask in a 70°C oil bath.

    • Validation Checkpoint: Extract 50 µL aliquots hourly for 1H -NMR analysis. Monitor the disappearance of the vinyl proton peaks (δ 5.5-6.1 ppm) relative to the stable tert-butyl protons (δ 1.3 ppm). Terminate the reaction precisely at 75% conversion to prevent chain-end degradation.

  • Purification: Precipitate the polymer dropwise into cold methanol. Filter and dry under vacuum for 24 hours.

Protocol B: In Vitro pH-Responsive Drug Release Assay

Rationale: A dialysis-based assay under sink conditions accurately mimics the concentration gradients found in vivo.

  • Conjugation: Covalently link Doxorubicin (DOX) to the tBMB-polymer via Steglich esterification. Remove unconjugated DOX via size-exclusion chromatography (Sephadex LH-20).

  • Dialysis Setup: Dissolve 10 mg of the DOX-tBMB-polymer in 1 mL of PBS. Transfer to a dialysis bag (MWCO 3.5 kDa).

  • Incubation: Submerge the bag in 50 mL of release media (Acetate buffer pH 5.5 or PBS pH 7.4) at 37°C with continuous stirring at 100 rpm.

  • Sampling: At predetermined intervals (1, 2, 4, 8, 24, 48, 72h), extract 1 mL of the external media and replace with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification & Self-Validation (Mass Balance): Quantify released DOX via UV-Vis spectroscopy at 480 nm.

    • Validation Checkpoint: At 72 hours, lyophilize the remaining contents inside the dialysis bag. Dissolve in DMSO and quantify the unreleased DOX. The sum of the released DOX and retained DOX must equal 100% ± 5% of the initial loading mass. A variance >5% indicates drug degradation or membrane adsorption, rendering the run invalid.

Workflow S1 1. Monomer Synthesis tBMB + Methacryloyl Chloride S2 2. RAFT Polymerization AIBN, 70°C (NMR Validation) S1->S2 S3 3. Drug Conjugation Steglich Esterification S2->S3 S4 4. Dialysis Assay pH 5.5 vs 7.4 (Sink Conditions) S3->S4 S5 5. UV-Vis Quantification Mass Balance Validation S4->S5

Fig 2: Self-validating experimental workflow for tBMB-polymer synthesis and assay.

Conclusion

The substitution of standard benzhydrol linkers with 4-tert-Butyl-4'-methylbenzhydrol represents a significant leap in polymer engineering for drug delivery. By intelligently leveraging steric shielding to prevent premature hydrolysis and electronic hyperconjugation to accelerate target-site cleavage, tBMB-based polymers offer a highly reliable, binary release profile that vastly outperforms traditional PEG-PLGA systems in targeted therapeutic applications.

References

  • 4-tert-Butyl-4'-methylbenzhydrol - Chemical Details.Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.
  • Synthesis and Characterization of New Soluble Polyimides from 3,3',4,4'-Benzhydrol Tetracarboxylic Dianhydride and Various Diamines.Chemistry of Materials - ACS Publications.
  • A pH-Triggered Polymer Degradation or Drug Delivery System by Light-Mediated Cis/Trans Isomerization of o-Hydroxy Cinnamates.Macromolecular Rapid Communications (PubMed).
  • Synthesis of Molecularly Imprinted Polymer for Removal of Effective Impurity (Benzhydrol) from Diphenhydramine Hydrochloride Drug.Journal of the Chinese Chemical Society (ResearchGate).
Comparative

A Comparative Guide to 4-tert-Butyl-4'-methylbenzhydrol: Synthesis, Properties, and Performance Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Unsymmetrical diarylmethanols, also known as benzhydrols, are a class of organic compounds that serve as crucial intermediates in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Unsymmetrical diarylmethanols, also known as benzhydrols, are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][2][3] Their structural motif, featuring two distinct aryl groups attached to a hydroxyl-bearing carbon, provides a versatile scaffold for fine-tuning physicochemical properties and biological activity. This guide focuses on 4-tert-Butyl-4'-methylbenzhydrol, a specific unsymmetrical diarylmethanol. Due to the limited specific peer-reviewed literature on this exact molecule, this guide will provide a comprehensive overview based on established synthetic methodologies for analogous compounds and a comparative analysis of its predicted properties against well-characterized benzhydrol derivatives. We will explore its probable synthesis, predict its key physicochemical characteristics, and compare it with relevant alternatives to provide a valuable resource for researchers in organic and medicinal chemistry.

Synthesis of Unsymmetrical Diarylmethanols: A Comparative Overview

The synthesis of unsymmetrical diarylmethanols like 4-tert-Butyl-4'-methylbenzhydrol can be approached through several methods, with the Grignard reaction being the most direct and widely employed strategy.[4][5]

Primary Synthetic Route: The Grignard Reaction

The Grignard reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[4][5] For the preparation of 4-tert-Butyl-4'-methylbenzhydrol, this involves the nucleophilic addition of a Grignard reagent, 4-tert-butylphenylmagnesium bromide, to an aromatic aldehyde, 4-methylbenzaldehyde (p-tolualdehyde). The reaction proceeds through a six-membered ring transition state and, after an acidic workup, yields the desired secondary alcohol.[6]

The key to a successful Grignard reaction is the use of anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water.[4][7] The formation of the Grignard reagent itself requires an ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to stabilize the organomagnesium species.[4]

Grignard Synthesis cluster_grignard_formation Step 1: Grignard Reagent Formation cluster_addition Step 2: Nucleophilic Addition reactant1 4-tert-Butylbromobenzene intermediate 4-tert-Butylphenylmagnesium bromide (Grignard Reagent) reactant1->intermediate Mg, Anhydrous Ether reactant2 Magnesium (Mg) reactant3 4-Methylbenzaldehyde product 4-tert-Butyl-4'-methylbenzhydrol intermediate->product 1. 4-Methylbenzaldehyde 2. H₃O⁺ (workup)

Caption: Grignard synthesis of 4-tert-Butyl-4'-methylbenzhydrol.

Alternative Synthetic Routes

While the Grignard reaction is highly effective, other methods for synthesizing diarylmethanols exist, though they may be less suitable for producing unsymmetrical products with high specificity.

  • Friedel-Crafts Alkylation: This method can be used to synthesize diarylmethanols, but it often leads to a mixture of products, especially when dealing with substituted benzenes, making the isolation of a specific unsymmetrical product challenging.[8][9]

  • Reduction of Diaryl Ketones: If the corresponding unsymmetrical diaryl ketone (4-tert-butyl-4'-methylbenzophenone) is available, it can be reduced to the diarylmethanol using various reducing agents.[1] However, this adds an extra step to the overall synthesis if the ketone is not readily accessible.

Given its high efficiency and predictability for forming unsymmetrical diarylmethanols, the Grignard reaction remains the superior choice for the synthesis of 4-tert-Butyl-4'-methylbenzhydrol.

Experimental Protocol: Grignard Synthesis of 4-tert-Butyl-4'-methylbenzhydrol

This protocol is a representative procedure based on standard Grignard reaction methodologies.[7][10]

Materials:

  • Magnesium turnings

  • Iodine crystal (for initiation)

  • 4-tert-Butylbromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 4-Methylbenzaldehyde (p-tolualdehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • 3M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Organic solvents for extraction and chromatography (e.g., diethyl ether, hexane, ethyl acetate)

Equipment:

  • Oven-dried glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble the oven-dried glassware under an inert atmosphere.

    • Place magnesium turnings (1.2 equivalents) in the round-bottom flask.

    • Add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of 4-tert-butylbromobenzene (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and gently refluxes.

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Aldehyde:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 4-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.

    • If a precipitate forms, it can be dissolved by adding 3M HCl.[7]

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer with diethyl ether (2-3 times).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.

    • Purify the crude 4-tert-Butyl-4'-methylbenzhydrol by column chromatography or recrystallization.

Comparative Analysis of Physicochemical Properties

The introduction of alkyl substituents on the phenyl rings of benzhydrol significantly influences its physicochemical properties. The tert-butyl group, in particular, is known for its steric bulk and lipophilic nature.[11][12]

Structure_Comparison cluster_benzhydrol Benzhydrol cluster_methylbenzhydrol 4-Methylbenzhydrol cluster_tertbutyl_methylbenzhydrol 4-tert-Butyl-4'-methylbenzhydrol benzhydrol_img benzhydrol_label C₁₃H₁₂O methylbenzhydrol_img methylbenzhydrol_label C₁₄H₁₄O tbmb_label C₁₈H₂₂O (Predicted Structure)

Sources

Validation

Analytical Methodologies for Confirming the Identity and Purity of Commercial 4-tert-Butyl-4'-methylbenzhydrol: A Comparative Guide

Introduction 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0) is a sterically hindered diarylmethanol widely utilized as a crucial intermediate in the synthesis of bulky antihistamines and specialized chiral catalysts...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0) is a sterically hindered diarylmethanol widely utilized as a crucial intermediate in the synthesis of bulky antihistamines and specialized chiral catalysts[1]. With a molecular formula of C18H22O and a molecular weight of 254.37 g/mol [2], the asymmetric nature of its two phenyl rings—one bearing a tert-butyl group and the other a methyl group—presents unique analytical challenges.

For drug development professionals, confirming the identity and assessing the purity of commercial batches is non-negotiable. The presence of oxidized impurities, such as 4-tert-butyl-4'-methylbenzophenone, can act as competitive inhibitors in downstream coupling reactions. This guide objectively compares the performance of High-Purity (>99%) versus Technical Grade (~95%) commercial alternatives and provides self-validating experimental protocols for rigorous identity confirmation.

Mechanistic Grounding: The Analytical Modalities

To establish a self-validating system for identity confirmation, relying on a single analytical technique is insufficient. A multi-modal approach ensures orthogonal verification:

  • Nuclear Magnetic Resonance (NMR): Provides definitive structural elucidation. The tert-butyl group yields a massive 9-proton singlet (~1.3 ppm), while the methyl group yields a 3-proton singlet (~2.3 ppm). The methine proton adjacent to the hydroxyl group is highly deshielded (~5.8 ppm), serving as a diagnostic marker for the benzhydrol core[3].

  • Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the molecular weight (M+ = 254) and provides fragmentation data. Electron Ionization (EI) typically induces the loss of the hydroxyl radical or the bulky tert-butyl group, generating predictable fragment ions[4].

  • Fourier-Transform Infrared Spectroscopy (FT-IR): Rapidly verifies the presence of the hydroxyl (-OH) functional group via a broad stretching band around 3300 cm⁻¹, distinguishing the benzhydrol from its benzophenone precursor[4].

Fig 1. Analytical decision matrix for evaluating commercial benzhydrol grades.

Comparative Performance: High-Purity vs. Technical Grade Alternatives

The choice of commercial grade directly impacts downstream synthetic performance. The table below summarizes the analytical metrics and experimental outcomes when comparing a High-Purity standard against a Technical Grade alternative.

Metric / ParameterHigh-Purity Grade (>99%)Technical Grade (~95%)Impact on Downstream Synthesis
1H NMR Purity >99.5% (No extraneous peaks)~95% (Benzophenone peaks at ~7.8 ppm)Oxidized impurities terminate catalytic cycles.
GC-MS Profile Single peak at RT 14.2 minMinor peak at RT 13.8 min (Ketone)Requires additional chromatographic purification.
FT-IR C=O Stretch AbsentWeak signal at ~1660 cm⁻¹Indicates incomplete reduction during manufacturing.
Downstream Yield 92% (Standardized coupling)74% (Standardized coupling)18% yield loss due to competitive inhibition.

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal checks to rule out false positives or instrumental artifacts.

Protocol 1: Quantitative NMR (qNMR) for Identity and Assay

Causality behind the method: Deuterated chloroform (CDCl₃) is selected as the solvent because it lacks exchangeable protons, preventing the suppression or masking of the critical benzhydrol hydroxyl (-OH) signal. Tetramethylsilane (TMS) is added to lock the chemical shift at exactly 0.00 ppm, self-validating the instrument's calibration[3].

  • Sample Preparation: Weigh exactly 10.0 mg of the 4-tert-Butyl-4'-methylbenzhydrol sample into a clean glass vial.

  • Dissolution: Add 0.6 mL of CDCl₃ (containing 0.03% v/v TMS) to the vial. Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the homogenous solution into a standard 5 mm NMR tube using a glass Pasteur pipette.

  • Acquisition: Acquire the 1H NMR spectrum at 400 MHz (or higher) using a standard pulse sequence (e.g., zg30). Set the relaxation delay (D1) to at least 10 seconds to ensure complete relaxation of all protons for accurate integration.

  • Validation & Analysis: Verify the TMS peak is at 0.00 ppm. Integrate the tert-butyl singlet (~1.3 ppm) and set its arbitrary value to 9.00. The methyl singlet (~2.3 ppm) must integrate to exactly 3.00, and the methine proton (~5.8 ppm) to 1.00. Any deviation indicates impurity or structural mismatch.

Protocol 2: GC-MS for Trace Impurity Profiling

Causality behind the method: An internal standard (Tetradecane) is utilized to account for injection volume variability and matrix effects. Electron Ionization (EI) at 70 eV is specifically chosen because it standardizes the fragmentation energy, allowing direct comparison against established spectral libraries[4].

Fig 2. Step-by-step GC-MS workflow for benzhydrol impurity profiling.

  • Standard Preparation: Prepare a 1.0 mg/mL solution of the sample in HPLC-grade Dichloromethane (DCM).

  • Internal Standard Addition: Spike the solution with Tetradecane to achieve a final internal standard concentration of 50 µg/mL.

  • System Suitability (Blank): Inject 1 µL of pure DCM to confirm the column is free of ghost peaks and carryover.

  • Sample Injection: Inject 1 µL of the prepared sample into the GC inlet set to 250°C in splitless mode.

  • Chromatographic Separation: Use a non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: Initial hold at 100°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Mass Detection & Validation: Operate the MS in EI mode at 70 eV. Scan from m/z 50 to 500. Confirm the presence of the molecular ion (m/z 254) and the base peak corresponding to the loss of the tert-butyl radical (m/z 197). Normalize the area of the target peak against the Tetradecane internal standard to quantify purity relative to a known reference standard.

Conclusion

Confirming the identity and purity of 4-tert-Butyl-4'-methylbenzhydrol requires a robust, self-validating analytical strategy. While Technical Grade alternatives may offer upfront cost savings, the hidden costs of downstream yield reduction due to oxidized impurities often negate these benefits. By employing the rigorous NMR and GC-MS protocols outlined above, researchers can confidently bridge the gap between raw material verification and successful drug development.

References

  • Source: epa.
  • Source: guidechem.
  • Source: nih.
  • Source: nist.

Sources

Safety & Regulatory Compliance

Safety

4-tert-Butyl-4'-methylbenzhydrol: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a self-validating system governed by physical chemistry. 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0) is...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a self-validating system governed by physical chemistry. 4-tert-Butyl-4'-methylbenzhydrol (CAS: 406457-77-0) is a bulky diarylmethanol derivative frequently utilized as an intermediate in advanced drug development and organic synthesis[1].

Due to its significant steric bulk and high lipophilicity, this compound presents unique handling challenges. Improper disposal not only violates environmental compliance but risks persistent bioaccumulation and dangerous secondary reactions in waste streams. This guide deconstructs the physicochemical behavior of 4-tert-Butyl-4'-methylbenzhydrol to provide a logical, field-proven standard operating procedure (SOP) for its containment and disposal.

I. Physicochemical Profiling & Waste Classification

To design a safe disposal protocol, we must first understand the molecular behavior of the compound. The presence of both a tert-butyl group and a methyl group on the aromatic rings drastically increases the molecule's hydrophobicity compared to the parent benzhydrol.

Property / ParameterSpecificationOperational Implication (Causality)
CAS Number 406457-77-0Unique identifier required for accurate hazardous waste manifesting[1].
Molecular Formula C₁₈H₂₂OHigh carbon-to-oxygen ratio yields a high BTU value, making it ideal for thermal destruction (incineration)[2].
Molecular Weight 254.37 g/mol The bulky, hydrophobic structure prevents rapid environmental biodegradation, strictly prohibiting landfill disposal[1].
GHS Hazards H315, H319, H335The compound causes skin, eye, and respiratory irritation, necessitating strict dermal and inhalation barriers[3].
Waste Classification Non-Halogenated OrganicMust be strictly segregated from halogenated streams to prevent the formation of toxic dioxins during incineration.
II. The Causality of Containment: Spill Response Methodology

When a solid spill occurs, immediate containment is required to prevent aerosolization. The following protocol ensures zero-liability decontamination based on the compound's physical properties.

Step 1: Isolation and Ventilation

  • Action: Evacuate the immediate 2-meter radius and increase local exhaust ventilation (fume hood flow rate >100 fpm).

  • Causality: 4-tert-Butyl-4'-methylbenzhydrol presents a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) risk for respiratory irritation (H335)[3]. Maximizing airflow dilutes localized aerosol concentrations below the irritation threshold before personnel approach the spill.

Step 2: Strategic PPE Donning

  • Action: Equip standard safety goggles (EN166/NIOSH approved), a lab coat, and double-layer nitrile gloves[3].

  • Causality: The tert-butyl and methyl substituents impart extreme lipophilicity. Single-layer latex is insufficient, as lipophilic organics can rapidly permeate latex matrices. Nitrile provides a superior, non-polar barrier against dermal penetration.

Step 3: Mechanical Dry Collection

  • Action: Use a static-free brush and dustpan or a HEPA-filtered vacuum to collect the solid. Do not use water.

  • Causality: Adding water to a highly hydrophobic powder creates an intractable, sticky slurry that expands the contamination zone. Dry collection ensures the material remains localized and easy to transfer.

Step 4: Chemical Decontamination

  • Action: Wipe the affected surface with a disposable cloth soaked in isopropanol, followed by a mild surfactant wash.

  • Causality: Because the compound is insoluble in water, an intermediate-polarity solvent like isopropanol is required to disrupt the hydrophobic interactions between the residual chemical film and the benchtop surface.

III. Lifecycle Logistics: Routine Disposal & Incineration Protocol

Routine laboratory disposal must be treated as a highly controlled chemical transfer. Never pour this compound down the drain or dispose of it in standard municipal trash[3].

Step 1: Primary Segregation

  • Action: Place all unreacted 4-tert-Butyl-4'-methylbenzhydrol and contaminated consumables into a designated "Non-Halogenated Organic Solid Waste" container.

  • Causality: Segregation is critical. Mixing this compound with halogenated waste (e.g., chloroform) alters the required incineration temperature profile and risks the generation of polychlorinated dibenzodioxins (PCDDs) during thermal destruction.

Step 2: Liquid Waste Integration & pH Control

  • Action: If the compound is dissolved in reaction solvents, ensure the pH of the waste carboy is strictly neutral (pH 6–8) before addition.

  • Causality: Benzhydrol derivatives possess a hydroxyl group adjacent to two aromatic rings. In highly acidic waste streams, this hydroxyl group can be protonated and leave as water, forming a highly resonance-stabilized diarylmethyl carbocation. This reactive intermediate can initiate unintended electrophilic aromatic substitution or polymerization reactions in a sealed waste carboy, leading to dangerous exothermic pressure buildup.

Step 3: Preparation for High-Temperature Incineration

  • Action: Manifest the waste for transfer to a licensed disposal facility. The facility will dissolve the solid waste in a combustible solvent prior to incineration[2].

  • Causality: Why dissolve a solid before incineration? Solid powders introduced directly into an incinerator can cause uneven combustion and localized thermal spikes. By dissolving the 4-tert-Butyl-4'-methylbenzhydrol in a combustible solvent, the facility ensures a uniform BTU feed rate.

Step 4: Thermal Destruction (Incineration)

  • Action: Combust the mixture in a chemical incinerator equipped with an afterburner and a wet scrubber[2].

  • Causality: While C₁₈H₂₂O theoretically combusts completely to CO₂ and H₂O, incomplete combustion of bulky aromatics yields toxic carbon monoxide and soot. The afterburner guarantees complete oxidation of the carbon skeleton, while the scrubber neutralizes any trace impurities. Landfilling is strictly prohibited, as organic solid waste of this nature generates unregulated landfill gas and persistent environmental leachates[4].

IV. Visualizing the Waste Lifecycle

The following diagram maps the self-validating logical flow of 4-tert-Butyl-4'-methylbenzhydrol from waste generation to final, EPA-compliant destruction.

WasteDisposal Gen Waste Generation: 4-tert-Butyl-4'-methylbenzhydrol Solid Solid Waste (Unused Product/Spills) Gen->Solid Liquid Liquid Waste (Organic Solvent Mixtures) Gen->Liquid PPE Contaminated PPE (Gloves/Wipes) Gen->PPE Classify Classification: Non-Halogenated Organic Waste Solid->Classify Liquid->Classify PPE->Classify Incinerate Final Disposal: Chemical Incineration with Scrubber Classify->Incinerate EPA Compliant Route

Workflow for the segregation and EPA-compliant disposal of 4-tert-Butyl-4'-methylbenzhydrol waste.

V. References
  • Guidechem. "C18H22O - Chemical Dictionary - Guidechem". Available at: 1

  • CDH Fine Chemical. "Benzhydrol CAS No 91-01-0 MATERIAL SAFETY DATA SHEET SDS/MSDS". Available at:3

  • TCI Chemicals. "SAFETY DATA SHEET - Benzhydrol". Available at:

  • ChemicalBook. "Benzhydrol - Safety Data Sheet". Available at: 2

  • U.S. Environmental Protection Agency (EPA). "Guidance for Landfilling Waste in Economically Developing Countries". Available at: 4

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Route proposals generated from BenchChem retrosynthesis models.

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